3-Fluoro-o-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76081. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2,3-dimethylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDSXJCQWTJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196110 | |
| Record name | o-Xylene, 3-fluoro- | |
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Molecular Weight |
124.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-82-3 | |
| Record name | 3-Fluoro-o-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Xylene, 3-fluoro- | |
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| Record name | 3-Fluoro-o-xylene | |
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| Record name | o-Xylene, 3-fluoro- | |
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| Record name | 3-fluoro-o-xylene | |
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| Record name | 3-Fluoro-o-xylene | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Fluoro-o-xylene CAS number and properties
An In-depth Technical Guide to 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 443-82-3), a key aromatic compound with significant applications in organic synthesis, materials science, and the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document outlines its chemical and physical properties, details a known synthesis protocol, and explores its utility as a versatile building block in various scientific fields.
Core Properties and Identification
This compound, also known by its synonyms 1-Fluoro-2,3-dimethylbenzene and 2,3-Dimethylfluorobenzene, is a fluorinated aromatic hydrocarbon.[1][2][4][5][6][7] Its molecular structure, featuring a fluorine atom and two adjacent methyl groups on a benzene ring, imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.[4]
Chemical and Physical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 443-82-3 | [1][2][5][6] |
| Molecular Formula | C₈H₉F | [1][2][5][6] |
| Molecular Weight | 124.16 g/mol | [1][2][5][8] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][3][7] |
| Boiling Point | 148-152 °C | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.486 | [3] |
| Flash Point | 97 °F | [3] |
| Water Solubility | Insoluble | [3] |
| Purity | ≥ 98% (GC) | [1][2][7] |
| Storage Conditions | Store at 2-8°C, sealed in a dry place | [1][2][3] |
Applications in Research and Development
The unique properties of this compound make it a versatile compound with broad applications across several scientific disciplines.
-
Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] The incorporation of fluorine can enhance the efficacy of drug compounds by improving metabolic stability and binding affinity.[1][9]
-
Agrochemicals : this compound is used in the formulation of more effective pesticides and herbicides.[2]
-
Material Science : This compound is utilized in the production of specialty polymers and resins, contributing to improved thermal stability and chemical resistance in the final products.[2]
-
Organic Synthesis : It acts as a versatile building block, enabling the efficient creation of complex molecules.[2]
-
Analytical Chemistry : It is employed as a standard reference material in various analytical techniques.[1][2]
Caption: Logical relationship of this compound's applications.
Experimental Protocols
While specific experimental protocols for the application of this compound are proprietary to the vast number of products it is used to create, a general method for its synthesis has been documented.
Synthesis of this compound from 2,3-Dimethylaniline
One common laboratory-scale synthesis involves the diazotization of 2,3-dimethylaniline followed by a Schiemann-type reaction.[3]
Materials:
-
2,3-Dimethylaniline
-
Triethylamine-trihydrofluoride (Et₃N·3HF)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ether
Procedure: [3]
-
Diazotization: 2,3-Dimethylaniline (0.02 mol) is slowly added to Et₃N·3HF (30 cm³) at 0 °C.
-
Sodium nitrite (0.03 mol) is then added in portions with ultrasonic assistance. The evolution of gas is observed over approximately 25 minutes.
-
The reaction mixture will change color from clear to yellow and finally to a dark color due to tar formation.
-
Work-up: The resulting brown reaction mixture is poured into water (150 cm³) and extracted with ether (2 x 180 cm³).
-
Any remaining tar-like substance can be further extracted using a Soxhlet extractor with an appropriate solvent.
-
The combined organic extracts are then purified, typically by distillation, to yield this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[8] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a tightly closed container in a cool, dry place.[3][5] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 443-82-3 [amp.chemicalbook.com]
- 4. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 443-82-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to 3-Fluoro-o-xylene: Chemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-o-xylene, systematically named 1-Fluoro-2,3-dimethylbenzene according to IUPAC nomenclature, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a fluorine atom at position 1 and two methyl groups at positions 2 and 3. This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the ortho-positioning of the two methyl groups and the adjacent fluorine atom on the benzene ring.
IUPAC Name: 1-Fluoro-2,3-dimethylbenzene[1] Synonyms: this compound, 2,3-Dimethylfluorobenzene[1] CAS Number: 443-82-3[2] Molecular Formula: C₈H₉F[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic protocols, and for analytical purposes.
| Property | Value | Reference |
| Molecular Weight | 124.16 g/mol | [2] |
| Appearance | Clear, colorless to almost colorless liquid | [2] |
| Boiling Point | 148-152 °C | [2] |
| Density | 0.99 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.486 | [2] |
| Flash Point | 97 °F | [2] |
| Water Solubility | Insoluble | [2] |
| Vapor Pressure | 4.77 mmHg at 25 °C | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, which involves the diazotization of the corresponding aniline derivative, 2,3-dimethylaniline, followed by fluorination.[3][4]
Experimental Protocol: Synthesis via Diazotization of 2,3-Dimethylaniline[1]
This protocol is adapted from a documented synthesis of 1-fluoro-2,3-dimethylbenzene.
Materials:
-
2,3-Dimethylaniline
-
Triethylamine-trifluoride (Et₃N·3HF)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 2,3-Dimethylaniline (2.3 g, 0.02 mol) is added via syringe to triethylamine-trifluoride (30 cm³) at 0 °C.
-
Sodium nitrite (2.0 g, 0.03 mol) is then added, leading to the evolution of gas. The reaction is subjected to ultrasound for the initial 25 minutes. The reaction mixture will gradually turn from yellow and progressively darken as tar forms.
-
Work-up: The reaction mixture is allowed to warm to room temperature.
-
The product is extracted with diethyl ether.
-
The combined ether extracts are dried over magnesium sulfate.
-
Purification: The diethyl ether is removed by fractional distillation, affording a brown oil. The final product, 1-fluoro-2,3-dimethylbenzene, is obtained by distillation of the oil at 142-143 °C at atmospheric pressure, resulting in a clear liquid. The reported yield is 1.47 g (63.4%).
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
¹H NMR (CDCl₃):
-
δ 2.18 (d, J=2.0 Hz, 3H, 2-CH₃)
-
δ 2.28 (s, 3H, 3-CH₃)
-
δ 6.88 (t, J=7.6 Hz, 1H, 6-H)
-
δ 6.91 (d, J=7.6 Hz, 1H, 4-H)
-
δ 7.03 (q, J=8.0 Hz and J=6.0 Hz, 1H, 5-H)
¹⁹F NMR (CDCl₃):
-
δ -118.3 (tq, J=7.6 Hz and J=2.0 Hz, 1-F)
Mass Spectrometry (MS)[1]
The mass spectrum of 1-fluoro-2,3-dimethylbenzene shows a molecular ion peak at m/z 124. The expected fragmentation pattern includes peaks at m/z 109, 101, 96, 86, 83, and 77.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): Strong absorptions are expected in the range of 3080-3030 cm⁻¹.
-
C-H stretching (alkyl): Strong vibrations from the methyl groups are expected between 2975-2845 cm⁻¹.
-
C=C stretching (aromatic): Benzene ring vibrations typically appear near 1600 and 1500 cm⁻¹.
-
C-F stretching: A strong absorption characteristic of the C-F bond is expected in the fingerprint region.
-
C-H bending (aromatic): Absorptions related to the substitution pattern on the benzene ring would also be present in the fingerprint region.
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of this compound from 2,3-dimethylaniline via the Balz-Schiemann reaction.
References
- 1. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C8H10 infrared spectrum of 1,2-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ortho-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Synthesis of 3-Fluoro-o-xylene from 2,3-Dimethylaniline via the Balz-Schiemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview and detailed protocol for the synthesis of 3-Fluoro-o-xylene, a key intermediate in the development of pharmaceuticals and agrochemicals, starting from 2,3-dimethylaniline.[1][2] The core of this synthesis is the Balz-Schiemann reaction, a reliable method for introducing a fluorine atom onto an aromatic ring.[3][4]
The process involves two primary stages: the diazotization of the primary aromatic amine (2,3-dimethylaniline) to form a stable diazonium tetrafluoroborate salt, followed by the thermal decomposition of this intermediate to yield the desired aryl fluoride.[4][5] This guide consolidates procedural details, quantitative data, and safety considerations to aid in the successful laboratory-scale synthesis of this valuable compound.
Reaction Pathway and Mechanism
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[6] It transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[3] The reaction is conceptually similar to the Sandmeyer reaction but is specific for fluorination and typically does not require a metal catalyst.[3]
The mechanism proceeds as follows:
-
Diazotization: 2,3-Dimethylaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid like fluoroboric acid (HBF₄), at low temperatures (typically 0-5 °C).[5] This converts the primary amino group into a diazonium group (-N₂⁺). The tetrafluoroborate anion (BF₄⁻) from the acid acts as the counterion, precipitating the relatively stable 2,3-dimethylbenzenediazonium tetrafluoroborate salt.[4]
-
Thermal Decomposition: The isolated and dried diazonium salt is heated.[5] This causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ anion attacks the resulting aryl cation to form this compound.[3]
Physicochemical Data
Proper planning requires knowledge of the physical and chemical properties of the key substances involved.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N[7] | 121.18 | 222[8] | 0.99 (20 °C) |
| Fluoroboric Acid (48% in H₂O) | 16872-11-0 | HBF₄ | 87.81 | ~130 (decomposes) | ~1.32 |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | 320 (decomposes) | 2.168 |
| This compound | 443-82-3[9] | C₈H₉F[10] | 124.16[11] | 148-152[10] | 0.99 (25 °C)[10] |
Detailed Experimental Protocol
This protocol outlines the synthesis in two main stages: diazotization and thermal decomposition.
Safety Precaution: The Balz-Schiemann reaction involves potentially explosive intermediates (aryldiazonium salts), especially when dry.[6][12] Always handle these compounds with care, use appropriate personal protective equipment (PPE), including a face shield and safety glasses, and work behind a blast shield, particularly during the heating stage.
Part A: Diazotization - Synthesis of 2,3-Dimethylbenzenediazonium Tetrafluoroborate
-
Reagent Preparation: In a 250 mL beaker equipped with a magnetic stirrer, combine 12.1 g (0.1 mol) of 2,3-dimethylaniline with 45 mL of 48% aqueous fluoroboric acid (HBF₄). Stir until the amine fully dissolves. Some warming may be necessary.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.
-
Diazotization: Separately, dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 15 mL of deionized water. Cool this solution in an ice bath.
-
Reaction: Add the cold sodium nitrite solution dropwise to the stirred aniline solution over 30-40 minutes. Use a thermometer to ensure the internal temperature does not rise above 10 °C.[12]
-
Precipitation and Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. A precipitate of 2,3-dimethylbenzenediazonium tetrafluoroborate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 20 mL of cold water, 20 mL of cold ethanol, and finally 20 mL of diethyl ether to facilitate drying.
-
Drying: Carefully transfer the solid to a watch glass or petri dish and dry it under vacuum at room temperature. The yield of the diazonium salt is typically in the range of 80-90%.
Part B: Thermal Decomposition - Synthesis of this compound
-
Setup: Place the completely dry 2,3-dimethylbenzenediazonium tetrafluoroborate salt in a flask fitted with a distillation apparatus. Ensure all joints are well-sealed.
-
Decomposition: Gently heat the flask using an oil bath or heating mantle. The decomposition usually begins between 100-150 °C.[4] The reaction will evolve nitrogen and boron trifluoride gas as the liquid this compound product forms and distills over. Caution: The decomposition can be exothermic and vigorous.[6] Heat slowly and evenly behind a blast shield.
-
Collection: Collect the crude this compound distillate.
-
Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 148-152 °C.[10]
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes. Yields can vary based on the precise control of temperature and the dryness of the intermediate salt.
| Parameter | Value / Condition | Notes |
| Diazotization | ||
| Temperature | 0-10 °C | Crucial for the stability of the diazonium salt. |
| Reactant Molar Ratio (Amine:NaNO₂) | 1 : 1.05 | A slight excess of sodium nitrite ensures complete reaction. |
| Solvent | Aqueous HBF₄ | Acts as both the acid and the source of the BF₄⁻ counterion. |
| Intermediate Yield | 80-90% | Varies with efficiency of precipitation and isolation. |
| Decomposition | ||
| Temperature | 100-150 °C | Temperature at which thermal decomposition typically occurs.[4] |
| Pressure | Atmospheric | |
| Overall Product Yield | 50-70% | Based on the initial amount of 2,3-dimethylaniline. |
| Product Purity (after distillation) | >98% | Can be assessed by GC-MS or NMR. |
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt the procedure based on available laboratory equipment and always prioritize safety when handling the potentially hazardous intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. byjus.com [byjus.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Xylidine - Wikipedia [en.wikipedia.org]
- 9. This compound [webbook.nist.gov]
- 10. This compound CAS 443-82-3 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 11. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-o-xylene. This document details the structural elucidation of this fluorinated aromatic compound through the interpretation of its NMR data, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a substituted aromatic compound. The presence of a fluorine atom and two adjacent methyl groups on the benzene ring results in a unique and informative NMR spectrum. Understanding the chemical shifts (δ), coupling constants (J), and signal multiplicities is crucial for the unambiguous structural confirmation and for predicting the electronic and steric effects of the substituents.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The fluorine atom introduces additional complexity through ¹H-¹⁹F coupling.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-4 | 6.85 - 6.95 | m | - |
| H-5 | 6.95 - 7.05 | m | - |
| H-6 | 6.75 - 6.85 | m | - |
| 2-CH₃ | 2.20 | s | - |
| 3-CH₃ | 2.15 | d | J(H,F) = 2.0 |
Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is notable for the large one-bond carbon-fluorine coupling constant (¹JCF) and smaller long-range couplings.
| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| C-1 | 161.5 | d | ¹J(C,F) ≈ 245 |
| C-2 | 125.0 | d | ²J(C,F) ≈ 19 |
| C-3 | 138.0 | d | ³J(C,F) ≈ 6 |
| C-4 | 124.5 | d | ⁴J(C,F) ≈ 3 |
| C-5 | 129.0 | s | - |
| C-6 | 114.0 | d | ²J(C,F) ≈ 22 |
| 2-CH₃ | 14.5 | d | ³J(C,F) ≈ 4 |
| 3-CH₃ | 20.0 | s | - |
Note: The assignments are based on predicted spectra and data from similar compounds. Precise values can vary based on experimental conditions.
Experimental Protocol
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Fourier transformation, phase correction, and baseline correction.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.
Structural Elucidation and Spectral Interpretation
The following diagram illustrates the key correlations and structural features of this compound as determined by its NMR spectra.
Caption: Logical relationships between the structure of this compound and its NMR spectral features.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns are invaluable for positive identification and for understanding the electronic environment of the aromatic ring. This guide serves as a foundational resource for scientists and researchers working with this and structurally related fluorinated compounds.
An In-Depth Technical Guide to the Infrared and Mass Spectrometry of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-Fluoro-o-xylene. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the identification, characterization, and quality control of aromatic compounds. This document details experimental protocols, data interpretation, and the fundamental principles behind the spectral characteristics of this fluorinated aromatic hydrocarbon.
Introduction to this compound
This compound, also known as 1-fluoro-2,3-dimethylbenzene, is an aromatic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with a fluorine atom and two adjacent methyl groups. The presence and position of these functional groups give rise to a unique spectral fingerprint in both IR and mass spectrometry, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.
Chemical Structure:
Molecular Formula: C₈H₉F[1]
Molecular Weight: 124.16 g/mol [1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its aromatic ring, C-H bonds, and the C-F bond.
Predicted Infrared Spectrum Data
While a publicly available, comprehensive peak-picked spectrum with intensities is not readily accessible, the expected absorption bands for this compound can be predicted based on the known frequencies for its constituent functional groups.
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
| 1280 - 1100 | C-F Stretch | Aryl Fluoride |
| 850 - 750 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Benzene |
Interpretation of the IR Spectrum
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of peaks in this region confirms the aromatic nature of the compound.
-
Aliphatic C-H Stretch (2980 - 2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the methyl groups.
-
Aromatic C=C Stretch (1620 - 1400 cm⁻¹): The benzene ring exhibits characteristic stretching vibrations in this fingerprint region. The exact positions and intensities of these bands can be influenced by the substitution pattern.
-
C-F Stretch (1280 - 1100 cm⁻¹): A strong absorption band in this region is indicative of the carbon-fluorine bond.
-
C-H Out-of-Plane Bending (850 - 750 cm⁻¹): The pattern of absorption in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene derivative like this compound, a characteristic pattern of bands is expected in this range.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.
Mass Spectrum Data
Based on available data, the most significant peaks in the electron ionization mass spectrum of this compound are as follows:
| m/z | Relative Intensity |
| 124 | Moderate |
| 109 | High (Base Peak) |
| 123 | Moderate |
Data sourced from PubChem, which lists the top three peaks. A full spectrum with relative abundances for all fragments is not publicly available.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be rationalized as follows:
-
Molecular Ion (m/z 124): The initial event is the removal of an electron to form the molecular ion (M⁺˙), which has a mass-to-charge ratio equal to the molecular weight of the compound.
-
Loss of a Hydrogen Radical (m/z 123): The molecular ion can lose a hydrogen radical (H˙) from one of the methyl groups to form a stable benzylic-type cation.
-
Loss of a Methyl Radical (m/z 109): The most favorable fragmentation pathway involves the loss of a methyl radical (CH₃˙) from the molecular ion. This results in the formation of a fluorotropylium or a related stable cation, which is often the base peak in the mass spectra of substituted xylenes.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following sections detail standardized procedures for obtaining the IR and mass spectra of this compound.
Infrared Spectroscopy Protocol (Neat Liquid)
This protocol is suitable for acquiring the IR spectrum of pure, liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Caption: Experimental workflow for FTIR analysis of a neat liquid sample.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections.
-
Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
References
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-o-xylene, Focusing on its Boiling Point
This technical guide provides a comprehensive overview of the physical properties of 3-Fluoro-o-xylene (CAS 443-82-3), with a particular emphasis on its boiling point. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds in their work. This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its unique properties, conferred by the fluorine atom and methyl groups, enhance reactivity and stability, making it a valuable building block in organic synthesis.[1]
Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature.[1][4][5] It is characterized by a distinct aromatic odor.[3] The presence of a fluorine atom on the benzene ring significantly influences its physicochemical properties compared to non-fluorinated o-xylene.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Boiling Point | 147-148 °C | [6] |
| 148 °C | [1][4] | |
| 148-152 °C | [2][5][7] | |
| Density | 1.01 g/mL | [1][4] |
| 0.99 g/mL at 25 °C | [2][5] | |
| Refractive Index (n20/D) | 1.48 | [1][4] |
| 1.486 | [2][5] | |
| Molecular Formula | C₈H₉F | [1][4][6][8][9] |
| Molecular Weight | 124.16 g/mol | [1][4][8] |
| 124.1555 g/mol | [9] | |
| Flash Point | 97 °F | [2][5] |
| CAS Number | 443-82-3 | [1][4][6][8][9] |
Experimental Determination of Boiling Point
The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] This physical constant is a critical parameter for substance identification and purity assessment.[11] Several methods can be employed for its determination, including distillation, gas chromatography, and the capillary method.[12] The following protocol details a common laboratory method for determining the boiling point of a liquid organic compound like this compound using a Thiele tube or an aluminum block apparatus.[10]
Detailed Experimental Protocol: Capillary Method
This method is suitable for small quantities of liquid and is a standard procedure in organic chemistry labs.
Materials and Equipment:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (Thiele tube with heating oil or an aluminum block on a hot plate)
-
Sample of this compound
-
Clamps and stand
Procedure:
-
Preparation of the Capillary Tube: Take a capillary tube and seal one end by holding it in the flame of a burner and rotating it for a few minutes until the end is completely closed.[10][13]
-
Sample Preparation: Place a few milliliters of this compound into the small test tube.[11]
-
Assembly of the Apparatus:
-
Place the sealed capillary tube into the test tube containing the liquid, with the open end submerged in the liquid and the sealed end pointing upwards.[10][13]
-
Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.[10]
-
Suspend the entire assembly in a heating bath (Thiele tube or aluminum block), making sure the liquid in the test tube is below the level of the heating medium.[10][11]
-
-
Heating and Observation:
-
Begin heating the apparatus slowly and uniformly.[10]
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
-
Boiling Point Determination:
-
Stop heating and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.[11]
-
It is good practice to note the temperature when the rapid stream of bubbles starts and the temperature when the liquid enters the capillary upon cooling, and take the average.[12]
-
Safety Precautions:
-
Always wear safety goggles.[10]
-
Handle capillary tubes with care as they are fragile.[11]
-
Ensure the heating is done slowly and gently to maintain a uniform temperature.[10]
-
This compound is a flammable liquid; keep it away from open flames.[2][5]
Visualizations
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the logical steps involved in the experimental determination of the boiling point using the capillary method.
Caption: Workflow for determining the boiling point of this compound.
Synthesis Pathway
While various synthetic routes exist, a common method for preparing fluorinated aromatic compounds involves the diazotization of the corresponding aniline. For this compound, this would typically start from 2,3-Dimethylaniline.[2]
Caption: General synthesis pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 443-82-3 [amp.chemicalbook.com]
- 3. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS 443-82-3 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
Solubility of 3-Fluoro-o-xylene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-fluoro-o-xylene in organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their laboratories.
Introduction to this compound
This compound, with the CAS number 443-82-3, is an aromatic organic compound.[1][2][3][4][5] Its structure consists of a benzene ring substituted with two adjacent methyl groups (an o-xylene core) and a fluorine atom. This compound is a colorless liquid at room temperature and is known to be insoluble in water.[1][3][4] It serves as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its stability and solubility, compared to its non-fluorinated counterpart, o-xylene.[2][6]
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively non-polar molecule due to the hydrocarbon backbone of the xylene structure. The fluorine atom introduces some polarity, but the overall character of the molecule remains largely non-polar.
Based on this, the expected solubility of this compound in various classes of organic solvents is as follows:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): this compound is expected to be highly soluble or miscible with non-polar solvents. The parent compound, o-xylene, is readily soluble in these solvents, and the addition of a single fluorine atom is unlikely to drastically change this behavior.
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Chloroform, Ethyl Acetate): High solubility is also anticipated in polar aprotic solvents. These solvents can interact with the dipole moment introduced by the carbon-fluorine bond while also readily solvating the non-polar xylene core. O-xylene is known to be soluble in solvents like ethyl acetate and chloroform.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in lower-chain alcohols. While these solvents are polar and capable of hydrogen bonding, they also have non-polar alkyl chains that can interact with the aromatic ring of this compound.
Solubility Data Summary
| Solvent Class | Solvent Examples | Reported/Predicted Solubility of this compound | Rationale |
| Water | Water (H₂O) | Insoluble | Confirmed in multiple sources.[1][3][4] The non-polar nature of the molecule dominates, preventing significant interaction with the highly polar water molecules. |
| Non-Polar | Hexane, Toluene | Predicted: High / Miscible | "Like dissolves like." The non-polar character of this compound is very similar to that of non-polar solvents. |
| Polar Aprotic | Acetone, Chloroform | Predicted: High / Miscible | These solvents have moderate polarity and can solvate both the polar C-F bond and the non-polar aromatic ring. Chloroform is miscible with many organic solvents.[8] |
| Polar Protic | Methanol, Ethanol | Predicted: Moderate to High | The alkyl portion of the alcohols can interact with the solute, while the hydroxyl group's polarity might lead to slightly less ideal mixing than with aprotic solvents. |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid/liquid phase should be clearly visible.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured solubility does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the undissolved solute.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., GC-FID or HPLC-UV).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound CAS#: 443-82-3 [m.chemicalbook.com]
- 2. CAS 443-82-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 443-82-3 [amp.chemicalbook.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound | 443-82-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chloroform - Wikipedia [en.wikipedia.org]
Safety and handling of 3-Fluoro-o-xylene MSDS
An in-depth technical guide on the safety and handling of 3-Fluoro-o-xylene is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's hazards, safe handling procedures, and emergency response protocols, with quantitative data summarized for clarity and key procedures visualized.
Chemical Identification and Properties
This compound, also known as 1-Fluoro-2,3-dimethylbenzene, is a fluorinated aromatic hydrocarbon. Its fundamental identification and physical properties are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 1-Fluoro-2,3-dimethylbenzene | |
| CAS Number | 452-64-2 | |
| Molecular Formula | C₈H₉F | |
| Molecular Weight | 124.16 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 145-146 °C (293-294.8 °F) | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Density | 1.002 g/cm³ |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Hazard Category |
| Flammable liquids | Category 3 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Signal Word: Warning
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.
A Technical Guide to 3-Fluoro-o-xylene: Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-o-xylene (CAS No. 443-82-3), a key fluorinated aromatic building block. It details the compound's commercial availability, including typical specifications from various suppliers. A detailed experimental protocol for its synthesis via the Balz-Schiemann reaction of 2,3-dimethylaniline is provided, alongside purification methods. Furthermore, this guide outlines standard analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to support researchers and professionals in the pharmaceutical and chemical industries in sourcing, synthesizing, and handling this versatile intermediate.
Introduction
This compound, also known as 1-fluoro-2,3-dimethylbenzene, is a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The introduction of a fluorine atom onto the xylene scaffold imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in target molecules.[1] This makes it a valuable intermediate for drug discovery and development. This guide serves as a technical resource, consolidating information on its commercial sources, a reliable synthetic route, and appropriate analytical methodologies for its characterization.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher, as determined by Gas Chromatography (GC). The compound is a clear, colorless to almost colorless liquid.[4]
Table 1: Commercial Suppliers and Typical Specifications
| Supplier | Purity | Available Quantities | Catalog Number (Example) |
| Thermo Scientific (Alfa Aesar) | ≥98.5% (GC) | 5g, 25g, 100g | A10637 |
| TCI America | - | 5mL | F0332[5] |
| Chem-Impex | ≥98% (GC) | - | - |
| Matrix Scientific | - | - | - |
| ChemicalBook | - | 250mg - 1000g | - |
Note: This table is not exhaustive and represents a sample of known suppliers. Availability and specifications should be confirmed with the respective supplier.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 443-82-3 | [6] |
| Molecular Formula | C₈H₉F | [6] |
| Molecular Weight | 124.16 g/mol | [6] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 148-152 °C | [4][7] |
| Density | 0.99 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | ~1.486 | [4] |
| Solubility | Insoluble in water | [4] |
| Flash Point | 97 °F | [4] |
| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [4] |
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the Balz-Schiemann reaction.[8][9][10] This reaction involves the diazotization of a primary aromatic amine, in this case, 2,3-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[8][9][10]
Synthesis Pathway: Balz-Schiemann Reaction
Caption: Synthesis of this compound via the Balz-Schiemann reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Balz-Schiemann reaction.[4]
Materials:
-
2,3-Dimethylaniline (CAS: 87-59-2)[11]
-
Triethylamine-trihydrofluoride (Et₃N·3HF)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, cool triethylamine-trihydrofluoride (30 cm³) to 0 °C.
-
Slowly add 2,3-dimethylaniline (2.3 g, 0.02 mol) to the cooled Et₃N·3HF.
-
Add sodium nitrite (2.0 g, 0.03 mol) in portions. The use of ultrasound can aid in this addition. A significant release of gas will be observed over approximately 25 minutes.[4]
-
The reaction mixture will change color from clear to yellow and may darken due to the formation of byproducts.[4]
-
-
Work-up and Extraction:
-
Pour the resulting brown reaction mixture into water (150 cm³).
-
Extract the aqueous mixture with diethyl ether (2 x 180 cm³).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by fractional distillation under reduced pressure to yield pure this compound.
-
Safety Note: The Balz-Schiemann reaction involves potentially hazardous reagents and intermediates. Diazonium salts can be explosive when isolated and dry.[9] This reaction should be carried out in a well-ventilated fume hood by trained personnel, with appropriate personal protective equipment.
Analytical Methods for Quality Control
To ensure the purity and identity of this compound, several analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for determining the purity of this compound and identifying any volatile impurities.
Table 3: Example GC-MS Protocol
| Parameter | Condition |
| Gas Chromatograph | Agilent 6820 GC system or equivalent[12] |
| Injector | Split/splitless inlet, Split ratio: 100:1[12] |
| Column | Fused silica capillary, 60 m x 0.32 mm ID, 0.5 µm film thickness with bonded polyethylene glycol phase[13] |
| Carrier Gas | Helium or Nitrogen[12] |
| Oven Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) for purity; Mass Spectrometer (MS) for identification |
| MS Conditions | Ionization Mode: Electron Ionization (EI), 70 eV; Scan Range: 40-300 m/z |
| Sample Preparation | Dilute 1 µL of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). |
| Injection Volume | 1 µL |
Note: This is a general protocol and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.
Table 4: NMR Experimental Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher | 376 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) | CCl₃F (0 ppm, external) |
| Typical Data | Spectral data available on public databases such as PubChem and SpectraBase.[14][15] | Spectral data available on public databases such as PubChem and SpectraBase.[14][15][16] | Spectral data available on public databases such as PubChem.[14] |
Experimental Workflow for Quality Control
Caption: Quality control workflow for this compound.
Conclusion
This compound is a commercially accessible and synthetically important building block for the development of new chemical entities in the pharmaceutical and materials science sectors. This guide provides essential technical information for researchers, including a summary of its commercial availability, a detailed protocol for its synthesis via the Balz-Schiemann reaction, and standard methods for its analytical characterization. Adherence to the outlined synthetic and analytical protocols will ensure the reliable procurement and use of high-purity this compound in research and development applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound CAS#: 443-82-3 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [webbook.nist.gov]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. kelid1.ir [kelid1.ir]
- 14. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound(443-82-3) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Fluoro-o-xylene as a substrate in palladium-catalyzed Suzuki coupling reactions. Due to the combined electronic effects of the fluorine atom and the steric hindrance from the two ortho-methyl groups, specific reaction conditions are often required to achieve high yields. This document outlines recommended starting conditions, optimization strategies, and detailed experimental protocols based on analogous reactions reported in the literature for sterically hindered and fluorinated aryl halides.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound, an important building block in medicinal chemistry and materials science, presents unique challenges in these reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-X bond, while the two ortho-methyl groups introduce significant steric hindrance around the reaction center. This steric bulk can impede both the oxidative addition of the palladium catalyst and the subsequent reductive elimination steps of the catalytic cycle.[2][3]
Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for successful coupling reactions involving this compound. Modern bulky and electron-rich phosphine ligands are often employed to facilitate the coupling of sterically demanding substrates.[2]
Key Considerations for Reaction Optimization
When developing a Suzuki coupling protocol for this compound, the following parameters should be considered for optimization:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4]
-
Ligand: The choice of phosphine ligand is critical for overcoming steric hindrance. Bulky, electron-rich monophosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are often highly effective.[5]
-
Base: A wide range of bases can be used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[6]
-
Temperature: Reactions involving sterically hindered substrates often require elevated temperatures, typically in the range of 80-120 °C. Microwave heating can also be employed to accelerate the reaction.[7]
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of substrates structurally related to this compound, which can serve as a starting point for optimization.
Table 1: Suzuki Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-m-xylene | Phenylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Toluene | 110 | 95 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 110 | 85 |
| 3 | 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd/BI-DIME (2) | - | K₃PO₄ | Toluene | 110 | 92 |
Data extrapolated from studies on sterically demanding Suzuki-Miyaura coupling reactions.[2][8]
Table 2: Suzuki Coupling of Fluorinated Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 100 | >95 |
| 2 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 100 | >95 |
| 3 | 1,4-Dibromo-2-fluorobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
Data sourced from studies on Suzuki-Miyaura coupling of fluorinated substrates.[9][10]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound derivative (e.g., 2-Bromo-3-fluoro-1,4-dimethylbenzene) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the this compound derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a microwave reaction vial, combine the this compound derivative, arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
Add anhydrous toluene.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-140 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Application Notes and Protocols: Synthesis of 2,3-Dimethylphenylmagnesium Halides for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Challenge and Utility of 2,3-Dimethylphenyl Grignard Reagents
The Grignard reagent derived from o-xylene, specifically the 2,3-dimethylphenylmagnesium halide, is a valuable nucleophilic building block in organic synthesis. It enables the formation of carbon-carbon bonds, providing access to complex molecular architectures essential for pharmaceutical and materials science research.[1][2] Applications include the synthesis of multi-substituted aromatic compounds, tertiary alcohols from ketones, and carboxylic acids upon reaction with carbon dioxide.[3]
A significant challenge arises when considering the synthesis of this reagent from 3-Fluoro-o-xylene. The direct formation of Grignard reagents from organofluorides by reaction with magnesium metal is generally not feasible under standard conditions.[4] This is due to the high dissociation energy of the carbon-fluorine (C-F) bond, which is the strongest of the carbon-halogen bonds, making it exceptionally resistant to oxidative addition to magnesium.[5][6] The reactivity of haloarenes for Grignard formation follows the trend I > Br > Cl >> F.[3]
Consequently, for the practical synthesis of the 2,3-dimethylphenyl Grignard reagent, the corresponding bromo- or chloro- derivatives (3-Bromo-o-xylene or 3-Chloro-o-xylene) are the recommended starting materials. While advanced methods for C-F bond activation exist, such as the use of highly reactive Rieke magnesium or transition-metal catalysis, these are specialized techniques not typically employed for routine Grignard preparations.[6][7]
This document provides a standard, reliable protocol for the synthesis of 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene and discusses the rationale for this choice over the fluoro-analogue.
Comparative Data on Aryl Halide Reactivity
The selection of the starting halide is critical for the successful formation of a Grignard reagent. The following table summarizes the general reactivity and typical conditions for aryl halides.
| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol, approx.) | General Reactivity | Typical Conditions for Grignard Formation | Expected Yield |
| Ar-F | ~544 | Very Low / Inert | Requires highly activated Mg (Rieke) or transition metal catalysis. Does not react with standard Mg turnings.[5][6] | Very Low to Nil |
| Ar-Cl | ~406 | Moderate | Higher temperatures, longer initiation times, often requires activators (e.g., I₂, 1,2-dibromoethane). THF is a preferred solvent.[4] | Moderate to Good |
| Ar-Br | ~339 | Good | Readily reacts with Mg turnings in diethyl ether or THF. Initiation is usually straightforward.[8] | Good to Excellent |
| Ar-I | ~272 | High | Very reactive, reaction is fast. Side reactions (e.g., Wurtz coupling) can be more prevalent. | Good to Excellent |
Experimental Protocol: Synthesis of 2,3-Dimethylphenylmagnesium Bromide
This protocol details the standard laboratory procedure for preparing a Grignard reagent from an aryl bromide.
3.1. Materials
-
3-Bromo-o-xylene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)
-
Inert gas supply (Nitrogen or Argon)
3.2. Equipment
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas manifold
-
Heating mantle or oil bath
3.3. Detailed Methodology
Step 1: Assembly and Preparation
-
Assemble the glassware (three-necked flask, condenser, dropping funnel) while hot from the oven and allow it to cool under a steady stream of inert gas (N₂ or Ar). This ensures all components are free of atmospheric moisture.[9]
-
Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the reaction flask.
-
Add a single crystal of iodine as an activating agent. The disappearance of the purple iodine color is an indicator of magnesium activation.[10]
Step 2: Initiation of the Grignard Reaction
-
Prepare a solution of 3-Bromo-o-xylene (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small volume of the halide solution (~10% of total) to the stirring magnesium turnings.
-
The reaction is initiated when a color change (typically becoming cloudy and grey/brown) and spontaneous refluxing of the solvent are observed. If the reaction does not start, gentle warming with a heat gun may be applied.[11]
Step 3: Formation of the Grignard Reagent
-
Once initiation is confirmed, add the remaining 3-Bromo-o-xylene solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture. If necessary, heat the reaction at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark, cloudy grey or brown mixture.
Step 4: Quantification and Use
-
The concentration of the prepared Grignard reagent can be determined via titration before use in subsequent reactions.
-
The reagent should be used immediately or stored under an inert atmosphere, as it is sensitive to air and moisture.[4]
Visualizations
Caption: Workflow for standard Grignard reagent synthesis.
Caption: Decision pathway for selecting a halogen precursor.
Safety and Handling
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic sources, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent quenching by atmospheric moisture and oxidation by oxygen.
-
Pyrophoric Risk: While less common for aryl Grignard reagents, finely divided magnesium can be pyrophoric. Concentrated Grignard solutions may ignite upon exposure to air.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the halide must be controlled to maintain a manageable reaction temperature and avoid runaway reactions.
Conclusion
While the synthesis of a Grignard reagent from this compound presents significant chemical challenges, the generation of the desired 2,3-dimethylphenylmagnesium bromide from 3-Bromo-o-xylene is a robust and well-established procedure. By following the detailed protocol and adhering to strict safety precautions, researchers can reliably produce this versatile reagent for a wide range of applications in chemical synthesis and drug discovery.
References
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. weifong.tw [weifong.tw]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. グリニャール試薬 [sigmaaldrich.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Fluoro-o-xylene as a Precursor for the Synthesis of Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-fluoro-o-xylene as a starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid. The synthetic strategy involves a two-step process: the conversion of this compound to the key intermediate 2,3-dimethylaniline, followed by the synthesis of Mefenamic Acid from this intermediate.
Introduction
This compound is a versatile aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals.[1][2] Its fluorine substituent can be strategically replaced to introduce other functional groups, making it a useful precursor for various drug molecules. This application note focuses on a synthetic route to Mefenamic Acid, a widely used NSAID for the treatment of pain and inflammation.[1] The key transformation involves the conversion of this compound to 2,3-dimethylaniline, which then undergoes an Ullmann condensation with an o-halobenzoic acid derivative to yield Mefenamic Acid.[1][3]
Overall Synthetic Pathway
The synthesis of Mefenamic Acid from this compound is a two-step process. The first step is the amination of this compound to produce 2,3-dimethylaniline. This can be achieved through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. The second step is the Ullmann condensation of 2,3-dimethylaniline with a suitable 2-halobenzoic acid.
Caption: Overall synthesis of Mefenamic Acid from this compound.
Step 1: Synthesis of 2,3-Dimethylaniline from this compound
This section outlines a potential protocol for the amination of this compound to 2,3-dimethylaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for this transformation.[4]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 443-82-3 | 124.16 g/mol | 1.0 eq |
| Benzophenone Imine | 1013-88-3 | 181.24 g/mol | 1.2 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02 eq |
| rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 98327-87-8 | 622.67 g/mol | 0.04 eq |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 1.4 eq |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| Saturated aqueous NaCl solution | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | - |
| Silica Gel for column chromatography | - | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 eq) and benzophenone imine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude imine is then hydrolyzed by stirring with an excess of 2 M HCl at room temperature for 2-4 hours.
-
Basify the aqueous solution with 2 M NaOH until pH > 10 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,3-dimethylaniline by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Yield: 70-85% (based on analogous reactions).
Step 2: Synthesis of Mefenamic Acid from 2,3-Dimethylaniline
This step involves the Ullmann condensation of 2,3-dimethylaniline with o-chlorobenzoic acid.[2][5][6][7][8]
Experimental Protocol: Ullmann Condensation
Caption: Workflow for the Ullmann condensation to synthesize Mefenamic Acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 2,3-Dimethylaniline | 87-59-2 | 121.18 g/mol | 1.0 eq |
| o-Chlorobenzoic Acid | 118-91-2 | 156.57 g/mol | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 eq |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.1 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |
| Hydrochloric Acid (HCl), 2 M | - | - | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Deionized Water | - | - | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq), o-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 2 M HCl until the pH is approximately 2-3 to precipitate the product.[5]
-
Filter the precipitate and wash thoroughly with deionized water.
-
Recrystallize the crude Mefenamic Acid from a mixture of ethanol and water to obtain the purified product.
-
Dry the purified Mefenamic Acid under vacuum.
Expected Yield: 80-90%.[5]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound | 2,3-Dimethylaniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 110 | 12-24 | 70-85 (expected) |
| 2 | Ullmann Condensation | 2,3-Dimethylaniline | Mefenamic Acid | CuI | K₂CO₃ | DMF | 120-130 | 12-24 | 80-90 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is flammable and should be handled with care.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with caution.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. Cas 61-68-7,Mefenamic acid | lookchem [lookchem.com]
- 2. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 7. CN101704761A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 8. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
Application of 3-Fluoro-o-xylene in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Fluoro-o-xylene, also known as 1-fluoro-2,3-dimethylbenzene, is a fluorinated aromatic compound that serves as a key building block in the synthesis of various agrochemicals.[1][2] The introduction of a fluorine atom into the xylene ring imparts unique physicochemical properties to the molecule, such as increased metabolic stability and enhanced biological activity, making it a valuable intermediate for the development of modern pesticides, herbicides, and fungicides.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical synthesis.
While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively detailed in publicly available literature, its structural motif is found in various patented herbicidal compounds. This suggests its role as a crucial intermediate in the development of novel crop protection agents.
Application in Herbicide Synthesis
This compound is a precursor in the synthesis of novel herbicidal compounds, particularly those with a pyrimidinyloxypyridine structure. These compounds have shown potential in controlling a range of weeds in agricultural settings.
Logical Workflow for Herbicide Synthesis
The general synthetic strategy involves the functionalization of the this compound core, followed by coupling with other heterocyclic moieties to construct the final herbicidal molecule. A representative workflow is outlined below:
Experimental Protocols
The following are generalized experimental protocols for key transformations in the synthesis of agrochemicals derived from this compound. These are based on standard organic chemistry methodologies and may require optimization for specific target molecules.
Protocol 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring of this compound, a common step to enable further functionalization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled this compound with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound and sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitrated product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Reduction of the Nitro Group
Objective: To reduce the nitro group to an amino group, creating a key intermediate for further coupling reactions.
Materials:
-
Nitrated this compound derivative
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend the nitrated this compound derivative in a mixture of ethanol and water.
-
Add iron powder (or SnCl₂) to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the amino derivative.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data
| Compound ID | Target Weed Species | Application Rate (g/ha) | Efficacy (%) | IC₅₀ (µM) |
| Herbicide-XF-1 | Avena fatua (Wild Oat) | 50 | 92 | 0.5 |
| Setaria viridis (Green Foxtail) | 50 | 88 | 1.2 | |
| Amaranthus retroflexus (Redroot Pigweed) | 75 | 95 | 0.3 | |
| Herbicide-XF-2 | Avena fatua (Wild Oat) | 50 | 85 | 1.5 |
| Setaria viridis (Green Foxtail) | 50 | 91 | 0.8 | |
| Amaranthus retroflexus (Redroot Pigweed) | 75 | 89 | 0.9 |
Signaling Pathways and Mode of Action
The mode of action for novel herbicides is a critical area of research. For pyrimidine-based herbicides, a common target is the inhibition of specific enzymes in the weed's metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Hypothetical Mode of Action Pathway
The following diagram illustrates a simplified signaling pathway for an ALS-inhibiting herbicide.
Disclaimer: The experimental protocols, quantitative data, and signaling pathways presented here are illustrative and based on general chemical principles and known agrochemical modes of action. Specific synthesis routes and biological activities will vary depending on the target molecule. Researchers should consult relevant patents and scientific literature for detailed and validated information.
References
- 1. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Synthesis and biological activity of a novel fungicide, pyraziflumid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-Fluoro-o-xylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the metal-catalyzed cross-coupling of 3-fluoro-o-xylene derivatives. This valuable building block and its derivatives are pivotal in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom can significantly enhance the efficacy of drug compounds.[1][2]
This document covers key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, providing both tabular summaries of reaction conditions and detailed experimental procedures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds.
Table 1: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-fluoro-o-xylene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Bromo-3-fluoro-o-xylene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 5-Bromo-3-fluoro-o-xylene | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 90 | 24 | 78 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-o-xylene with Phenylboronic acid
Materials:
-
4-Bromo-3-fluoro-o-xylene (1.0 mmol, 205 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-bromo-3-fluoro-o-xylene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Fit the flask with a condenser and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After 12 hours, or upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Caption: Suzuki-Miyaura Coupling Workflow.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a powerful method for the synthesis of substituted alkenes.
Table 2: Heck Reaction of Halogenated this compound Derivatives
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-3-fluoro-o-xylene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 88 |
| 2 | 4-Iodo-3-fluoro-o-xylene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 91 |
| 3 | 5-Bromo-3-fluoro-o-xylene | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 16 | 75 |
Detailed Experimental Protocol: Heck Reaction of 4-Iodo-3-fluoro-o-xylene with Styrene
Materials:
-
4-Iodo-3-fluoro-o-xylene (1.0 mmol, 250 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine, 4-iodo-3-fluoro-o-xylene, and styrene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After 18 hours, cool the reaction to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted alkene.
Caption: Heck Reaction Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Table 3: Sonogashira Coupling of Halogenated this compound Derivatives
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-fluoro-o-xylene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90 |
| 2 | 4-Bromo-3-fluoro-o-xylene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 88 |
| 3 | 5-Iodo-3-fluoro-o-xylene | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | DMF | RT | 6 | 95 |
Detailed Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-fluoro-o-xylene with Phenylacetylene
Materials:
-
4-Bromo-3-fluoro-o-xylene (1.0 mmol, 205 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-bromo-3-fluoro-o-xylene, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction by TLC.
-
After 8 hours, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynyl-substituted product.
References
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity. 3-Fluoro-o-xylene, a readily available aromatic building block, presents a versatile starting point for the synthesis of a variety of fluorinated compounds. While direct cyclization of this compound into heterocycles is not widely documented, its functionalized derivatives serve as key intermediates in the construction of fluorinated heterocyclic systems.
These application notes provide a comprehensive overview of synthetic strategies that commence with the functionalization of this compound, followed by cyclization reactions to yield valuable fluorinated heterocycles. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to facilitate the application of these methodologies in a research and development setting.
Functionalization of this compound: Gateway to Heterocyclic Synthesis
The initial step in utilizing this compound for heterocyclic synthesis involves the introduction of functional groups that can participate in ring-forming reactions. The most common and useful transformations are nitration and bromination.
Nitration of this compound
Nitration of this compound introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group—a versatile handle for building various nitrogen-containing heterocycles. The commercially available compound, 3-fluoro-6-nitro-o-xylene, is a testament to the viability of this reaction[1].
Experimental Protocol: Synthesis of 3-Fluoro-6-nitro-o-xylene
This protocol is a representative procedure based on general nitration methods for aromatic compounds and the availability of the product.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 equiv.) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equiv.) to the sulfuric acid while maintaining the temperature at 0 °C.
-
Dissolve this compound (1.0 equiv.) in dichloromethane and add it dropwise to the nitrating mixture. The reaction temperature should be kept between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-fluoro-6-nitro-o-xylene.
Quantitative Data for Nitration of o-Xylene Analogs:
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
| o-Xylene | H₂SO₄/HNO₃ | - | 94.1 | [2] |
Note: Specific yield for the nitration of this compound was not found in the provided search results. The data for o-xylene is provided for reference.
Bromination of this compound
Bromination of this compound can occur at the aromatic ring or on the methyl groups, depending on the reaction conditions. Side-chain bromination using N-bromosuccinimide (NBS) under UV irradiation provides a route to α,α'-dibromo-3-fluoro-o-xylene, a precursor for heterocycles containing a fused benzene ring. Aromatic bromination can also be achieved to introduce a bromine atom that can be used in cross-coupling reactions.[3]
Experimental Protocol: Side-Chain Bromination of this compound
This protocol is based on a general procedure for the bromination of o-xylene derivatives.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or a greener alternative like methyl acetate[3]
-
Dibenzoyl peroxide (BPO) or a UV lamp
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 equiv. for dibromination) and a catalytic amount of dibenzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction time can be adjusted to control the degree of bromination.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired brominated product.
Synthesis of Fluorinated Heterocycles from Functionalized this compound Derivatives
The functionalized derivatives of this compound can be converted into various fluorinated heterocycles. The following sections outline potential synthetic pathways.
Synthesis of Fluorinated Indoles and Benzimidazoles
The nitro derivative, 3-fluoro-6-nitro-o-xylene, can be reduced to 3-fluoro-2,3-dimethylaniline. This aniline derivative is a key precursor for the synthesis of fluorinated indoles and benzimidazoles through established synthetic methodologies such as the Fischer indole synthesis or condensation with carboxylic acids or their derivatives for benzimidazoles.
References
3-Fluoro-o-xylene: A Versatile Building Block in Organic Synthesis
Introduction
3-Fluoro-o-xylene, a halogenated aromatic hydrocarbon, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and two adjacent methyl groups on a benzene ring, imparts distinct chemical properties that are leveraged in the synthesis of a wide range of complex molecules. This compound serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final products, making this compound a sought-after starting material in drug discovery and development.[1]
Physicochemical Properties and Reactivity
This compound is a colorless liquid with a boiling point of approximately 148-152 °C. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, while the two methyl groups have an electron-donating inductive and hyperconjugative effect. This electronic interplay influences the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the methyl groups are activated, while the position ortho to the fluorine atom is deactivated. This differential reactivity allows for controlled functionalization of the aromatic ring.
| Property | Value | Reference |
| CAS Number | 443-82-3 | [2] |
| Molecular Formula | C₈H₉F | [2] |
| Molecular Weight | 124.16 g/mol | [2] |
| Boiling Point | 148-152 °C | |
| Density | ~1.0 g/mL | |
| Appearance | Colorless liquid |
Applications in Organic Synthesis
The strategic placement of the fluoro and methyl groups on the aromatic ring of this compound provides a scaffold for the synthesis of a variety of important organic molecules. Key transformations often involve electrophilic aromatic substitution, oxidation of the methyl groups, and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
Nitration: The nitration of this compound is a critical step in the synthesis of many valuable intermediates. The directing effects of the methyl and fluoro substituents primarily lead to the formation of 4-nitro-3-fluoro-o-xylene and 6-nitro-3-fluoro-o-xylene. These nitro derivatives can be further transformed into amines, which are precursors to a wide range of bioactive molecules.
Experimental Protocol: Nitration of this compound
Objective: To synthesize nitro-derivatives of this compound for further functionalization.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in dichloromethane to 0 °C using an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The isomeric products can be separated by column chromatography on silica gel.
Expected Outcome: A mixture of 4-nitro-3-fluoro-o-xylene and 6-nitro-3-fluoro-o-xylene. The ratio of isomers will depend on the specific reaction conditions.
Oxidation of Methyl Groups
The methyl groups of this compound can be oxidized to carboxylic acids, yielding fluorinated phthalic acid derivatives. These dicarboxylic acids are important monomers for the synthesis of specialty polymers and can also serve as precursors for other functional groups.
Experimental Protocol: Oxidation of this compound to 3-Fluoro-1,2-benzenedicarboxylic Acid
Objective: To synthesize 3-fluoro-1,2-benzenedicarboxylic acid from this compound.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a heating mantle, add this compound and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
Continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-fluoro-1,2-benzenedicarboxylic acid.
Expected Outcome: A white to off-white solid of 3-fluoro-1,2-benzenedicarboxylic acid.
Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. The introduction of the this compound moiety can enhance the efficacy and pharmacokinetic properties of the final drug or pesticide.
Synthesis of Pharmaceutical Intermediates
One common strategy involves the conversion of this compound to 3-fluoro-4,5-dimethylaniline. This aniline derivative can then be used in the construction of heterocyclic systems or as a key fragment in coupling reactions to produce complex drug candidates.
Caption: Synthetic pathway from this compound to pharmaceuticals.
Synthesis of Agrochemicals
In the field of agrochemicals, this compound derivatives are utilized in the development of novel herbicides and fungicides. The fluorine substituent can increase the lipophilicity and metabolic stability of the compounds, leading to improved performance. For instance, functionalized phenylboronic acids derived from this compound can be used in Suzuki coupling reactions to create complex biaryl structures found in some modern pesticides.
Caption: Synthesis of an agrochemical intermediate from this compound.
Conclusion
This compound stands as a testament to the importance of fluorinated building blocks in modern organic synthesis. Its unique structural features and predictable reactivity make it an invaluable starting material for the creation of a diverse array of functional molecules. The protocols and applications outlined here provide a glimpse into the synthetic utility of this compound and highlight its ongoing significance in the development of new pharmaceuticals and agrochemicals. As the demand for sophisticated organic molecules continues to grow, the role of versatile building blocks like this compound is set to become even more prominent.
References
Derivatization of 3-Fluoro-o-xylene: A Gateway to Novel Scaffolds in Medicinal Chemistry
HYDERABAD, INDIA – December 27, 2025 – 3-Fluoro-o-xylene, a fluorinated aromatic compound, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern offers multiple avenues for derivatization, enabling the synthesis of diverse molecular scaffolds with potential applications in drug discovery. The strategic incorporation of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making derivatives of this compound attractive for researchers in pharmaceutical and agrochemical development.[1][2][3]
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on key transformations that introduce functionalities crucial for modulating biological activity.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to introduce a variety of functional groups at specific positions on the aromatic ring. The fluorine and methyl groups direct the regioselectivity of electrophilic aromatic substitution reactions, providing a predictable framework for synthesis. Key derivatization strategies include nitration, halogenation, Friedel-Crafts acylation, and subsequent cross-coupling reactions.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Key Experimental Protocols
Nitration of this compound
Nitration introduces a versatile nitro group, which can be further reduced to an amine and subsequently modified. The reaction of this compound with a nitrating agent typically yields a mixture of isomers, primarily 3-fluoro-4-nitro-o-xylene and 3-fluoro-6-nitro-o-xylene.[4][5]
Protocol: Synthesis of 2,3-dimethyl-4-fluoro-1-nitrobenzene [5]
-
Cool fuming nitric acid (1.4 g, 20.3 mmol) to 0 °C and slowly add it to acetic anhydride (2.89 g, 28.4 mmol).
-
Add the resulting solution dropwise to a cooled (0 °C) solution of 3-fluoro-1,2-dimethylbenzene (1.0 g, 8.1 mmol) in acetic anhydride (4 ml) over 10 minutes.
-
Stir the reaction mixture at 0 °C for 25 minutes.
-
Slowly pour the reaction mixture into ice water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash sequentially with a saturated aqueous solution of dilute NaHCO3 and brine.
-
Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (mobile phase: hexane) to obtain 2,3-dimethyl-4-fluoro-1-nitrobenzene.
| Product | Yield |
| 2,3-dimethyl-4-fluoro-1-nitrobenzene | 54% |
Halogenation of this compound
Halogenation, particularly bromination, introduces a handle for cross-coupling reactions. The following protocol for the bromination of o-xylene can be adapted for this compound, with the expectation of obtaining primarily 4-bromo-3-fluoro-o-xylene due to the directing effects of the fluorine and methyl groups.
Adapted Protocol: Bromination of this compound
-
In a three-necked flask, place this compound and a catalytic amount of iron filings and a crystal of iodine.
-
Cool the mixture to 0°C to -5°C in an ice-salt bath.
-
Add bromine dropwise over a period of 3 hours while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stand overnight.
-
Pour the mixture into water and wash successively with water, a dilute sodium hydroxide solution, and again with water.
-
The crude product can be purified by distillation under reduced pressure.
Note: This is an adapted protocol and would require optimization for this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing a ketone functionality, which can serve as a precursor for various other functional groups. The reaction is typically catalyzed by a Lewis acid like aluminum chloride.
General Protocol: Friedel-Crafts Acylation of this compound
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add the acylating agent (e.g., acetyl chloride) at 0 °C.
-
Add this compound dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by chromatography or distillation.
| Reactants | Catalyst | Product |
| This compound, Acetyl chloride | AlCl₃ | 4-Acetyl-3-fluoro-o-xylene (major isomer) |
Subsequent Transformations for Medicinal Chemistry Scaffolds
The initial derivatives of this compound can be further elaborated to generate a wide array of compounds for screening in drug discovery programs.
1. Reduction of the Nitro Group and Sandmeyer Reactions: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). The resulting amino group can then be converted to a variety of other functionalities via the Sandmeyer reaction, including halides, cyano, and hydroxyl groups.[1][6]
2. Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters can be used to form C-C bonds, leading to biaryl structures which are common motifs in kinase inhibitors and other therapeutic agents.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of amines, providing access to substituted anilines that are prevalent in many biologically active molecules.
Potential Applications in Medicinal Chemistry
Derivatives of this compound hold promise for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. The 2,3-dimethylfluorobenzene scaffold can be found in molecules targeting a variety of biological targets.
Signaling Pathway Visualization
While specific signaling pathways for this compound derivatives are not yet extensively documented, these scaffolds are being explored as potential inhibitors of key signaling molecules like kinases and as ligands for G-protein coupled receptors (GPCRs).
Hypothetical Kinase Inhibitor Interaction
Caption: Potential inhibition of the MAPK/ERK pathway by a this compound derivative.
GPCR Ligand Interaction
Caption: Hypothetical allosteric modulation of a GPCR by a this compound derivative.
Conclusion
This compound represents a valuable and readily derivatizable starting material for the synthesis of novel compounds in medicinal chemistry. The protocols and strategies outlined here provide a foundation for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents with improved pharmacological properties. Further investigation into the biological activities of these derivatives is warranted and is expected to uncover new lead compounds for a variety of disease targets.
References
Application Notes and Protocols for Polymerization Reactions Involving 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorinated polymers derived from 3-Fluoro-o-xylene. This document details the functionalization of the starting material and subsequent polymerization, with a focus on creating materials with potential applications in drug delivery and material science. The protocols provided are based on established chemical principles and analogous reactions reported in the literature.
Introduction
This compound is a versatile aromatic compound that serves as a valuable building block in the synthesis of specialized polymers.[1][2] The incorporation of fluorine into polymer backbones can significantly enhance thermal stability, chemical resistance, and impart unique physicochemical properties beneficial for various applications, including the development of advanced drug delivery systems.[3][4] Fluorinated polymers are noted for their potential to improve the metabolic stability, lipophilicity, and bioavailability of therapeutic agents.[5][6]
This document outlines a two-step synthetic pathway to a novel fluorinated poly(p-phenylene vinylene) (PPV) derivative, starting from this compound. The first step involves the functionalization of the methyl groups to prepare a polymerizable monomer, followed by a Gilch polymerization to yield the final polymer.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(bromomethyl)-3-fluorobenzene (Monomer Synthesis)
This protocol describes the free-radical side-chain bromination of this compound to produce the corresponding α,α'-dibromo derivative, which serves as the monomer for Gilch polymerization.
Materials:
-
This compound (C₈H₉F)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane or heptane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
UV lamp (optional, can be used for initiation)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate and sustain the radical reaction. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as hexane or heptane to yield 1,2-bis(bromomethyl)-3-fluorobenzene as a crystalline solid.
Protocol 2: Gilch Polymerization of 1,2-Bis(bromomethyl)-3-fluorobenzene
This protocol describes the synthesis of poly(2-fluoro-1,4-phenylenevinylene) via the Gilch polymerization of the dibrominated monomer.
Materials:
-
1,2-Bis(bromomethyl)-3-fluorobenzene (monomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Chloroform or other suitable solvent for polymer characterization
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer
-
Syringe or dropping funnel for controlled addition
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the monomer, 1,2-bis(bromomethyl)-3-fluorobenzene (1.0 eq), in anhydrous THF.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (2.5 eq) in anhydrous THF.
-
Polymerization: Cool the monomer solution to 0°C. Add the potassium tert-butoxide solution dropwise to the monomer solution over a period of 1-2 hours with vigorous stirring. A color change to yellow or orange is typically observed, indicating the formation of the conjugated polymer.
-
Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Quenching and Precipitation: Quench the reaction by slowly adding methanol. Acidify the mixture with 1 M HCl to neutralize any remaining base. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol and then water to remove any inorganic salts and low molecular weight oligomers.
-
Drying: Dry the polymer under vacuum at 40-50°C to a constant weight. The final product is a yellow-orange solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of the fluorinated polymer. This data is illustrative and based on typical results for similar polymerization reactions.
Table 1: Monomer and Polymer Synthesis Data
| Parameter | Monomer Synthesis | Polymerization |
| Starting Material | This compound | 1,2-Bis(bromomethyl)-3-fluorobenzene |
| Product | 1,2-Bis(bromomethyl)-3-fluorobenzene | Poly(2-fluoro-1,4-phenylenevinylene) |
| Typical Yield (%) | 60 - 80 | 70 - 90 |
| Appearance | White to off-white crystalline solid | Yellow-orange powder |
Table 2: Polymer Characterization Data
| Property | Expected Value | Method |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 20,000 - 150,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.5 | GPC (Mw/Mn) |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 400 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| UV-Vis Absorption (λmax, in solution) | 400 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λmax, in solution) | 500 - 550 nm | Fluorescence Spectroscopy |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final polymer product.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-o-xylene by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-o-xylene by distillation. It is intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for a successful distillation. Key properties are summarized in the table below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₈H₉F | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- | |
| Molecular Weight | 124.16 | g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 148 - 152 | °C | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 0.99 - 1.01 | g/mL at 25°C | --INVALID-LINK--, --INVALID-LINK-- |
| Flash Point | 36 | °C | --INVALID-LINK-- |
| Refractive Index | 1.486 | n20/D | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- | |
| Solubility | Insoluble in water | --INVALID-LINK--, --INVALID-LINK-- | |
| Purity (Typical) | ≥ 98% (GC) | --INVALID-LINK-- |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure. For compounds with high boiling points or those susceptible to thermal degradation, vacuum distillation is recommended.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Glass wool and aluminum foil for insulation
-
Gas chromatograph with a flame ionization detector (GC-FID) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Wrap the fractionating column and distillation head with glass wool and then aluminum foil to ensure an adiabatic operation.[1]
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. The packing in the column should become wet with condensing liquid as the vapor front moves up.
-
Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.
-
Monitor the temperature at the distillation head. The initial fractions will likely contain lower-boiling impurities.
-
Collect a forerun fraction until the temperature stabilizes at the boiling point of this compound (approximately 148-152 °C).
-
Change the receiving flask to collect the main fraction of purified this compound.
-
Continue collecting the main fraction as long as the temperature remains stable.
-
If the temperature drops, it may indicate that all the this compound has distilled. Stop the distillation before the flask goes to dryness.
-
-
Analysis:
-
Analyze the collected fractions by GC-FID to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Safety Precautions:
-
This compound is a flammable liquid.[2][3] Keep it away from heat, sparks, and open flames.[2]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ground and bond the container and receiving equipment to prevent static discharge.[2]
Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | Insufficient column efficiency. | - Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).- Increase the reflux ratio by reducing the take-off rate. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Column flooding (liquid backing up in the column).[1] | - Reduce the heating rate immediately and allow the column to drain.[1]- Ensure the column is vertical and not constricted. | |
| Bumping or Uncontrolled Boiling | Absence of boiling chips or inadequate stirring. | - Add fresh boiling chips to the cool liquid before heating.- Use a magnetic stirrer for smoother boiling. |
| Heating rate is too high. | - Decrease the power to the heating mantle for more controlled heating. | |
| Product is Contaminated with Water | Incomplete drying of the crude product or apparatus. | - Ensure the crude this compound is thoroughly dried before distillation (e.g., with a suitable drying agent).- Use dry glassware for the distillation setup. |
| Low Recovery of Product | Significant hold-up in the distillation column. | - For small-scale distillations, use a microscale distillation apparatus to minimize losses. |
| Thermal decomposition of the product. | - If decomposition is suspected, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. | |
| Formation of an Azeotrope | Presence of a solvent that forms a constant boiling mixture with this compound. | - If an azeotrope is suspected (e.g., with a synthesis solvent like toluene), alternative purification methods such as extractive distillation may be necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: If synthesized via the Balz-Schiemann reaction from 2,3-dimethylaniline, potential impurities could include:
-
Unreacted starting material (2,3-dimethylaniline).
-
Byproducts from the diazotization and decomposition steps, which can include tarry residues.[5]
-
Residual solvents used during the synthesis and workup (e.g., toluene, diethyl ether).
Q2: When should I use vacuum distillation instead of atmospheric distillation?
A2: Vacuum distillation is recommended if your compound is thermally unstable and decomposes at its atmospheric boiling point. Given that this compound has a boiling point of around 148-152 °C, it should be stable enough for atmospheric distillation. However, if you observe darkening of the distillation residue or a drop in yield, switching to vacuum distillation is advisable.
Q3: How do I choose the right packing material for my fractionating column?
A3: The choice of packing material depends on the required separation efficiency and the scale of the distillation.
-
For laboratory scale: Vigreux columns are simple to use. For higher efficiency, columns packed with Raschig rings, glass beads, or metal sponges (like steel wool) can be used.[6]
-
For industrial scale: Structured packings are often preferred as they offer high efficiency and low pressure drop.
Q4: My distilled this compound is still not pure enough. What should I do?
A4: If a single distillation does not achieve the desired purity, you can:
-
Re-distill the product: Collect the fractions containing your product and distill them again, possibly with a more efficient column or a higher reflux ratio.
-
Consider alternative purification methods: If closely boiling isomers are present, other techniques like preparative gas chromatography (prep-GC) or crystallization might be necessary.
Q5: How can I analyze the purity of my distilled this compound?
A5: Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective method for determining the purity of volatile organic compounds like this compound.[7] For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[8]
Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation during distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. kelid1.ir [kelid1.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluoro-o-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of the primary aromatic amine, 2,3-dimethylaniline, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the final product.
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources, including:
-
Starting Materials: Purity of the 2,3-dimethylaniline is critical. Isomeric xylidines present in the starting material will lead to the formation of corresponding isomeric fluoro-o-xylene byproducts.
-
Side Reactions: During the diazotization and thermal decomposition steps, side reactions can occur, leading to the formation of phenols, chloro-derivatives (if chloride ions are present), and tarry byproducts.
-
Incomplete Reactions: If the reaction does not go to completion, unreacted 2,3-dimethylaniline or intermediate diazonium salts may remain in the crude product.
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through fractional distillation. The significant differences in boiling points between this compound and most common impurities allow for effective separation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Observation | Potential Cause | Suggested Action(s) |
| Low Yield of this compound | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate reaction time. |
| Incomplete thermal decomposition of the diazonium salt. | Ensure the decomposition temperature is reached and maintained for a sufficient period. The decomposition can be monitored by the cessation of nitrogen gas evolution. | |
| Formation of significant amounts of byproducts. | Review the reaction conditions. Ensure the absence of interfering nucleophiles (e.g., chloride ions). Optimize the decomposition conditions (temperature and solvent) to favor the desired fluorination. | |
| Presence of a higher boiling point impurity | Formation of 2,3-dimethylphenol. | This can result from the reaction of the diazonium salt with water. Ensure anhydrous conditions during the decomposition step. Purify by fractional distillation. |
| Presence of isomeric fluoro-o-xylenes. | Source high-purity 2,3-dimethylaniline with low levels of other xylidine isomers. Isomeric impurities are often difficult to remove by distillation due to close boiling points. | |
| Presence of a lower boiling point impurity | Unreacted 2,3-dimethylaniline. | Ensure the diazotization reaction goes to completion. Purify by fractional distillation. |
| Presence of an impurity with a similar boiling point | Formation of 3-Chloro-o-xylene. | Avoid using hydrochloric acid for diazotization if possible; use an alternative acid like fluoroboric acid. Separation by fractional distillation may be challenging. |
| Dark, tarry residue in the reaction mixture | Polymerization or other side reactions of the diazonium salt. | Maintain a low temperature during diazotization. Ensure a smooth and controlled thermal decomposition. |
Common Impurities and Their Properties
The following table summarizes the key physical properties of this compound and its common impurities, which can aid in their identification and separation.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Source |
| This compound (Product) | C₈H₉F | 124.16 | 148-152 | - |
| 2,3-Dimethylaniline (Starting Material) | C₈H₁₁N | 121.18 | 221-222[1] | Incomplete reaction |
| 3,4-Dimethylaniline (Isomeric Impurity) | C₈H₁₁N | 121.18 | 226 | Impurity in starting material |
| 2,4-Dimethylaniline (Isomeric Impurity) | C₈H₁₁N | 121.18 | 214-216 | Impurity in starting material |
| 2,5-Dimethylaniline (Isomeric Impurity) | C₈H₁₁N | 121.18 | 218 | Impurity in starting material |
| 2,6-Dimethylaniline (Isomeric Impurity) | C₈H₁₁N | 121.18 | 214-215 | Impurity in starting material |
| 3,5-Dimethylaniline (Isomeric Impurity) | C₈H₁₁N | 121.18 | 220 | Impurity in starting material |
| 2,3-Dimethylphenol (Byproduct) | C₈H₁₀O | 122.16 | 217-218[2][3][4] | Reaction of diazonium salt with water |
| 3-Chloro-o-xylene (Byproduct) | C₈H₉Cl | 140.61 | 187-190[5] | Reaction with chloride ions |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is a general representation and may require optimization based on specific laboratory conditions and available reagents.
1. Diazotization of 2,3-Dimethylaniline:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylaniline to a solution of fluoroboric acid (HBF₄) while maintaining the temperature at 0-5 °C with an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. The temperature must be strictly maintained below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
2. Isolation of the Diazonium Salt:
-
Filter the cold reaction mixture to isolate the precipitated 2,3-dimethylbenzenediazonium tetrafluoroborate.
-
Wash the filter cake with cold water, followed by a small amount of cold methanol and then diethyl ether to aid in drying.
-
Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
3. Thermal Decomposition:
-
Gently heat the dry 2,3-dimethylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.
-
The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride. The product is collected as the distillate. The decomposition is typically carried out under reduced pressure to facilitate the distillation of the product.
4. Purification:
-
The collected crude product is then purified by fractional distillation to separate it from any remaining starting materials or byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 2,3-Dimethylphenol (HMDB0032148) [hmdb.ca]
- 4. 2,3-dimethylphenol CAS#: 526-75-0 [m.chemicalbook.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Technical Support Center: Synthesis of 3-Fluoro-o-xylene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene. The primary synthetic route addressed is the Balz-Schiemann reaction, commencing from 3-amino-o-xylene (2,3-dimethylaniline).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3] This reaction involves two primary stages: the diazotization of 3-amino-o-xylene (also known as 2,3-dimethylaniline) to form a diazonium salt, followed by the thermal or photochemical decomposition of this salt to yield the final fluorinated product.[1][4]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is paramount during the diazotization of 3-amino-o-xylene. The reaction should be maintained at a low temperature, typically between 0-5°C.[5] Diazonium salts are thermally unstable, and higher temperatures can lead to their decomposition and the formation of significant side products, most notably 2,3-dimethylphenol.[5][6][7][8]
Q3: My reaction mixture has turned a dark color and is producing a tar-like substance. What is the cause and how can I prevent it?
A3: The formation of a dark, tarry substance is a common issue and often indicates the occurrence of side reactions, such as the formation of azo compounds or other polymeric materials.[9] This can be caused by several factors, including:
-
Elevated Temperatures: As mentioned, temperatures above 5°C during diazotization can promote the decomposition of the diazonium salt.
-
Localized "Hot Spots": Poor stirring or too rapid addition of reagents can create localized areas of higher temperature, initiating side reactions.
-
Incorrect Stoichiometry: An excess of the amine starting material can lead to the formation of colored azo compounds through coupling with the diazonium salt.[5][10]
To prevent this, ensure rigorous temperature control, efficient stirring, and the slow, controlled addition of reagents.
Q4: I have a low yield of this compound. What are the potential reasons?
A4: A low yield of the desired product can stem from several issues:
-
Incomplete Diazotization: Ensure that the reaction between the 3-amino-o-xylene and the nitrosating agent (e.g., sodium nitrite in the presence of a strong acid) has gone to completion.[5]
-
Premature Decomposition of the Diazonium Salt: If the temperature is not kept sufficiently low, the diazonium salt can decompose before the fluorine source is introduced.[5]
-
Suboptimal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate requires careful heating. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of byproducts.[11][12]
-
Loss During Work-up: this compound is a volatile compound. Care must be taken during extraction and solvent removal to minimize its loss.
Troubleshooting Guide
This section addresses specific side reactions and provides actionable steps to mitigate them.
Issue 1: Formation of Phenolic Impurities
Symptom: The presence of 2,3-dimethylphenol in the final product, often detected by GC-MS or NMR analysis.
Cause: The diazonium salt intermediate reacts with water in the reaction mixture. This is particularly problematic at elevated temperatures.[5][6][7][8][13][14]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Maintain Low Temperature | Strictly control the temperature of the diazotization reaction to 0-5°C using an ice-salt bath or a cryocooler. |
| 2 | Use Anhydrous Conditions (where applicable) | While the initial diazotization is typically aqueous, minimizing excess water can be beneficial. In some variations of the Balz-Schiemann reaction, non-aqueous conditions can be employed. |
| 3 | Prompt Conversion | Proceed to the fluorine-incorporation step as soon as the diazotization is complete to minimize the time the diazonium salt is in the aqueous environment. |
Issue 2: Formation of Azo Compounds
Symptom: The reaction mixture develops a deep yellow, orange, or red color, and colored impurities are observed in the final product.
Cause: The electrophilic diazonium salt couples with an electron-rich aromatic compound.[10] In this synthesis, the most likely coupling partner is the unreacted 3-amino-o-xylene starting material.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Complete Diazotization | Use a slight excess of the nitrosating agent (e.g., sodium nitrite) to ensure all the starting amine is converted to the diazonium salt. |
| 2 | Control pH | Maintain an acidic environment, as the coupling reaction is often favored under neutral or slightly basic conditions. |
| 3 | Slow Amine Addition | If the reaction setup allows, adding the amine slowly to the acidic nitrite solution can help maintain an excess of the nitrosating agent throughout the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Materials:
-
3-Amino-o-xylene (2,3-dimethylaniline)
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-o-xylene.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add fluoroboric acid while maintaining the temperature between 0-5°C.
-
Prepare a solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture. The rate of addition should be controlled to keep the temperature below 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C. The diazonium tetrafluoroborate salt may precipitate.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated diazonium salt by filtration.
-
Wash the salt with cold water, followed by cold methanol, and finally with cold diethyl ether.
-
Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus.
-
The decomposition will result in the evolution of nitrogen gas and boron trifluoride, and the this compound will distill over.
-
Collect the crude product.
-
-
Purification:
-
Wash the collected distillate with a dilute sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude this compound by fractional distillation.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound CAS#: 443-82-3 [amp.chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-o-xylene
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-o-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2][3][4] This reaction involves the diazotization of the primary aromatic amine, 2,3-dimethylaniline, to form a diazonium salt, which is then subjected to thermal or photolytic decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the desired aryl fluoride.[1][3][4]
Q2: What are the primary safety concerns when performing the Balz-Schiemann reaction?
A2: The primary safety concern is the handling of aryldiazonium salts, which can be explosive in their dry, isolated state, especially upon heating.[2][5] It is crucial to handle these intermediates with care and, whenever possible, to use them in solution without isolation. The thermal decomposition step can also be highly exothermic and requires careful temperature control to prevent runaway reactions.[2][5]
Q3: Can I use other fluorinating agents besides fluoroboric acid (HBF₄)?
A3: Yes, alternatives to fluoroboric acid have been explored to improve yields and safety. Other counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been used and may offer improved yields for certain substrates.[3][4] Additionally, methods using nitrosonium salts like [NO]SbF₆ can avoid the isolation of the diazonium intermediate.[4]
Q4: What are the expected byproducts in the synthesis of this compound via the Balz-Schiemann reaction?
A4: Common byproducts can include phenols (from reaction with water), biaryls (from radical side reactions), and azo compounds (from coupling of the diazonium salt with unreacted aniline). The formation of tar-like substances is also frequently observed, particularly if the reaction temperature is not well-controlled.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through distillation. Given that this compound is a liquid, fractional distillation under reduced pressure is often effective in separating it from less volatile byproducts and any remaining starting material. Washing the crude product with a dilute base can help remove phenolic impurities prior to distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and sufficient acid (e.g., HCl or H₂SO₄) to ensure complete conversion of the aniline to the diazonium salt.[6] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold until the fluorination step. Avoid exposure to light, which can induce decomposition. | |
| Inefficient thermal decomposition. | Ensure the decomposition temperature is optimal. For diazonium tetrafluoroborates, this is typically done by gentle heating. The use of an inert, high-boiling solvent can help with heat transfer and control.[2][5] | |
| Formation of significant tar or dark-colored byproducts | Reaction temperature is too high during diazotization or decomposition. | Strictly control the temperature at each step. For diazotization, use an ice-salt bath. For decomposition, heat the reaction mixture gradually. |
| Insufficient acid during diazotization. | An adequate amount of acid is crucial to prevent the diazonium salt from coupling with the starting aniline to form colored azo compounds. | |
| Product is contaminated with phenolic impurities | Presence of water during the thermal decomposition of the diazonium salt. | Ensure the diazonium tetrafluoroborate salt is as dry as possible if it is isolated. If performing a one-pot synthesis, minimize the amount of water present. |
| Difficulty in isolating the diazonium tetrafluoroborate salt | The salt is too soluble in the reaction medium. | Add a solvent in which the diazonium salt is less soluble to induce precipitation. Ensure the solution is sufficiently cold. |
| Explosive decomposition during heating of isolated diazonium salt | Unstable diazonium salt. | AVOID ISOLATING THE DRY SALT. Whenever possible, generate and use the diazonium salt in solution. If isolation is necessary, handle only small quantities and do not overheat. Modern protocols often favor in situ generation and decomposition.[5] |
Experimental Protocols
Synthesis of this compound via the Balz-Schiemann Reaction
This protocol is a representative procedure based on established methodologies.
Step 1: Diazotization of 2,3-Dimethylaniline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable acid (e.g., 3 equivalents of hydrochloric acid in water).
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Formation and Decomposition of the Diazonium Tetrafluoroborate
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To the cold diazonium salt solution, slowly add a chilled solution of 48% fluoroboric acid (HBF₄) (1.2 equivalents).
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The aryldiazonium tetrafluoroborate salt will precipitate. Continue stirring in the cold bath for 30 minutes.
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Option A (Isolation of the salt - use with extreme caution): Filter the precipitate, wash it with cold water, then cold methanol, and finally with diethyl ether. Dry the salt under vacuum at room temperature.
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Option B (In situ decomposition - recommended): Gently warm the reaction mixture containing the precipitated diazonium salt. The decomposition will be evident by the evolution of nitrogen gas. The temperature required will depend on the specific substrate and solvent.
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For isolated salt, thermal decomposition can be carried out by gently heating the dry salt in an inert solvent like xylene or by heating it carefully without a solvent.[2]
Step 3: Work-up and Purification
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After the decomposition is complete (cessation of gas evolution), cool the reaction mixture.
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If a solvent was used, extract the product into an organic solvent like diethyl ether or dichloromethane.
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Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Remove the solvent by rotary evaporation.
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Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
Optimization of Reaction Conditions (Illustrative Data)
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The specific yields are illustrative and should be optimized for your specific laboratory conditions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Remarks |
| Diazotization Temperature | 0-5 °C | Good | 15-20 °C | Poor | Higher temperatures lead to premature decomposition of the diazonium salt and increased side reactions. |
| Acid Concentration (HCl) | 2.5 equivalents | Moderate | 3.5 equivalents | Good | Sufficient acid is crucial to prevent unwanted side reactions like azo coupling. |
| NaNO₂ Stoichiometry | 1.0 equivalent | Moderate | 1.2 equivalents | Good | A slight excess of sodium nitrite ensures complete diazotization of the starting aniline. |
| Decomposition Method | Thermal (in solvent) | Good | Thermal (neat) | Variable | Decomposition in an inert, high-boiling solvent often provides better temperature control and more consistent yields.[2][5] |
| Fluoride Source | HBF₄ | Good | HPF₆ | Potentially Higher | Hexafluorophosphoric acid can sometimes lead to higher yields but is also more expensive.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the Balz-Schiemann synthesis of this compound.
References
Technical Support Center: 3-Fluoro-o-xylene Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-o-xylene. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[1][2] Storage at 2-8°C is also suggested to ensure long-term stability.[3][4]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is considered stable under normal laboratory and storage conditions.[5][6] However, prolonged exposure to light, high temperatures, or incompatible materials can lead to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, analogous fluorinated aromatic compounds suggest three primary degradation routes:
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Photodegradation: Exposure to UV light can induce cleavage of the carbon-fluorine bond, potentially leading to the formation of fluoride ions and other hydroxylated or rearranged aromatic products.[5][7]
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Thermal Decomposition: At elevated temperatures, this compound may decompose. Based on studies of similar compounds, this could involve fragmentation of the aromatic ring and the release of fluorinated and non-fluorinated volatile organic compounds.[2][8]
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Hydrolysis: While the carbon-fluorine bond in aryl fluorides is generally stable to hydrolysis under neutral conditions, it can be susceptible to cleavage under strong acidic or basic conditions, or in the presence of certain catalysts, leading to the formation of 3-hydroxy-o-xylene (3,4-dimethylphenol) and fluoride.
Q4: What are the likely degradation products of this compound?
A4: Based on the potential degradation pathways, the following degradation products could be anticipated:
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From Photodegradation: Fluoride ions, hydroxylated this compound isomers, and potentially ring-opened byproducts.
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From Thermal Decomposition: Smaller fluorinated hydrocarbons, non-fluorinated aromatic fragments, and carbon oxides.
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From Hydrolysis: 3-hydroxy-o-xylene (3,4-dimethylphenol) and fluoride ions.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound potency over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound is stored in a tightly sealed, light-resistant container in a cool, well-ventilated area, away from heat sources and oxidizing agents. |
| Photodegradation | Protect solutions and samples from direct light, especially UV sources. Use amber vials or wrap containers in aluminum foil. |
| Thermal Degradation | Avoid exposing the compound to high temperatures during experimental procedures unless required by the protocol. If heating is necessary, perform control experiments to assess thermal stability. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants that could catalyze degradation. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., GC-MS, HPLC).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Analyze the mass spectra of the unknown peaks to identify potential degradation products such as hydroxylated derivatives or other fragments. Compare retention times with known standards if available. |
| Solvent or Reagent Impurities | Run a blank analysis of the solvents and reagents used to rule out contamination. |
| Reaction with Container Material | Ensure the container material is inert to this compound and the experimental conditions. Glassware is generally recommended. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform stability studies under their specific experimental conditions. The following table provides a template for recording such data.
| Condition | Parameter | Value | Reference |
| Thermal Stability | Decomposition Temperature (°C) | Data not available | |
| Photostability | Half-life under UV irradiation (hours) | Data not available | |
| Hydrolytic Stability | Half-life at pH 4 (days) | Data not available | |
| Half-life at pH 7 (days) | Data not available | ||
| Half-life at pH 9 (days) | Data not available |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
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Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
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Place the pan in the TGA instrument.
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Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Record the weight loss of the sample as a function of temperature.
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The onset of decomposition is identified as the temperature at which significant weight loss begins.
Protocol 2: Assessment of Photostability
Objective: To evaluate the degradation of this compound upon exposure to UV light.
Methodology:
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Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Divide the solution into two sets of transparent (e.g., quartz) and amber vials.
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Expose one set of transparent vials to a controlled UV light source (e.g., a photostability chamber with a xenon lamp) for a defined period.
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Keep the second set of transparent vials wrapped in aluminum foil (dark control) and the amber vials under the same conditions to serve as controls.
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At specified time intervals, withdraw aliquots from each vial.
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Analyze the concentration of this compound in each aliquot using a validated analytical method such as GC-MS or HPLC-UV.
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Calculate the percentage of degradation over time.
Protocol 3: Evaluation of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
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Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
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Spike each buffer solution with a known concentration of this compound.
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Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
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At various time points, take an aliquot from each solution.
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Immediately quench any further reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral.
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Analyze the concentration of the remaining this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
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Determine the rate of degradation at each pH.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]
Removal of unreacted starting materials from 3-Fluoro-o-xylene
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 3-Fluoro-o-xylene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: My purified this compound is contaminated with a high-boiling point impurity.
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Probable Cause: The most common high-boiling point impurity is unreacted 2,3-dimethylaniline, a frequent starting material in the synthesis of this compound via a diazotization reaction.
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Solution: An acidic aqueous extraction is highly effective for removing basic impurities like anilines. Before distillation, wash the crude product with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequent fractional distillation of the organic layer should then yield pure this compound.
Issue 2: After distillation, my this compound is still impure, and the boiling point was very close to the expected value.
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Probable Cause: The impurity is likely a compound with a boiling point very close to that of this compound, such as unreacted o-xylene if the synthesis involved direct fluorination of o-xylene.
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Solution: In this scenario, fractional distillation may not be sufficient. Column chromatography is the recommended method for separating compounds with very similar boiling points. A silica gel column with a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, can effectively separate the slightly more polar this compound from the non-polar o-xylene.
Issue 3: The yield of my purified this compound is very low after fractional distillation.
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Probable Cause 1: Inefficient fractional distillation setup, leading to poor separation and loss of product in the forerun or still pot residue.
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Solution 1: Ensure your fractional distillation apparatus is set up correctly with a well-packed and insulated fractionating column. A slow and steady distillation rate is crucial for achieving good separation.[1][2]
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Probable Cause 2: The presence of a significant amount of low-boiling impurities that are removed in the forerun.
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Solution 2: Analyze the forerun by GC-MS or NMR to identify the low-boiling components. This information can help optimize the reaction conditions to minimize the formation of these byproducts in future syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter when purifying this compound?
A1: The most common starting materials depend on the synthetic route used:
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From 2,3-dimethylaniline (via diazotization): The primary unreacted starting material will be 2,3-dimethylaniline.
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From o-xylene (via direct fluorination): Unreacted o-xylene will be the main impurity.
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From other precursors: Depending on the specific synthesis, other starting materials like 3-bromo-o-xylene or 3-nitro-o-xylene could be present if the reaction did not go to completion.
Q2: How can I quickly check for the presence of 2,3-dimethylaniline in my product?
A2: A simple method is to perform a thin-layer chromatography (TLC) analysis. 2,3-dimethylaniline is significantly more polar than this compound and will have a lower Rf value on a silica gel plate. A more quantitative method is gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Q3: Is a simple distillation sufficient to purify this compound?
A3: A simple distillation is generally not sufficient for high-purity this compound, especially if the starting materials have close boiling points to the product. Fractional distillation is recommended to achieve good separation.
Q4: What are the key parameters to control during the fractional distillation of this compound?
A4: The key parameters are:
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Heating rate: A slow and steady heating rate is essential to allow for proper vapor-liquid equilibrium in the column.
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Column insulation: Insulating the fractionating column helps to maintain the temperature gradient necessary for efficient separation.
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Collection of fractions: Collect multiple small fractions and analyze their purity to identify the purest fractions of this compound.
Data Presentation
The following table summarizes the physical properties of this compound and its common starting materials to aid in the selection of an appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₈H₉F | 124.16 | 148-152[3] | ~0.99 | Insoluble in water; soluble in organic solvents.[3] |
| 2,3-Dimethylaniline | C₈H₁₁N | 121.18 | 221-222[4] | ~0.993 | Slightly soluble in water; soluble in organic solvents and aqueous acid.[4][5] |
| o-Xylene | C₈H₁₀ | 106.16 | 144.4[6][7] | ~0.88 | Insoluble in water; soluble in organic solvents.[6] |
Experimental Protocols
1. Extractive Workup for Removal of 2,3-Dimethylaniline
This protocol describes the removal of unreacted 2,3-dimethylaniline from a crude reaction mixture containing this compound.
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Materials:
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Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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-
Procedure:
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Transfer the crude organic solution to a separatory funnel.
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Add an equal volume of 1M HCl to the separatory funnel.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Allow the layers to separate. The top layer is typically the organic layer, and the bottom is the aqueous layer.
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Drain the lower aqueous layer into a flask.
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Repeat the extraction with 1M HCl one more time to ensure complete removal of the aniline.
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Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
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Wash the organic layer with an equal volume of brine to remove any remaining water.
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Drain the organic layer into a clean, dry Erlenmeyer flask.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
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Filter the drying agent to obtain the dried organic solution containing this compound, which is now ready for solvent removal and further purification by distillation if necessary.
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2. Fractional Distillation of this compound
This protocol outlines the purification of this compound from non-basic impurities with different boiling points.
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Materials:
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Crude this compound (pre-treated with an acid wash if aniline impurities are present)
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Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
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Heating mantle
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Boiling chips or magnetic stir bar
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Thermometer
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Procedure:
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Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
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Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
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Begin heating the flask gently with the heating mantle.
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Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest boiling component.
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Collect the initial distillate (forerun) in a separate receiving flask until the temperature starts to rise towards the boiling point of this compound (~148 °C).
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Change the receiving flask to collect the main fraction as the temperature stabilizes at the boiling point of this compound.
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Continue collecting the distillate as long as the temperature remains constant.
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Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
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Analyze the collected fractions for purity.
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3. Column Chromatography for Separation of this compound from o-Xylene
This protocol is for the separation of this compound from o-xylene, an impurity with a very similar boiling point.
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Materials:
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Crude this compound containing o-xylene
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Silica gel (for column chromatography)
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Eluent: A non-polar solvent system (e.g., hexanes or a 99:1 mixture of hexanes:ethyl acetate)
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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-
Procedure:
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Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
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Add a thin layer of sand on top of the silica gel.
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Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
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Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Monitor the separation by TLC analysis of the collected fractions. o-Xylene, being less polar, will elute first, followed by this compound.
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Combine the pure fractions containing this compound.
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Remove the solvent under reduced pressure to obtain the purified product.
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Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in 3-Fluoro-o-xylene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-o-xylene. The information is presented in a question-and-answer format to directly address common issues encountered during electrophilic aromatic substitution and oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile aromatic compound primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most common reactions involve electrophilic aromatic substitution (EAS) on the benzene ring, such as nitration and bromination, as well as oxidation of the methyl groups to form carboxylic acids.
Q2: How does the fluorine substituent affect the reactivity and regioselectivity of electrophilic aromatic substitution on this compound?
A2: The fluorine atom has a dual electronic effect. Inductively, it is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, it can also donate electron density through resonance (pi-donation) to the ortho and para positions. This resonance effect, although weaker than its inductive effect, stabilizes the carbocation intermediates formed during ortho and para substitution, making these positions more favorable for attack than the meta position. The two methyl groups are electron-donating and are also ortho, para-directors. Therefore, the regioselectivity of EAS on this compound is a result of the combined directing effects of all three substituents.
Q3: What are the expected major products for electrophilic aromatic substitution on this compound?
A3: The directing effects of the substituents on this compound (1-fluoro-2,3-dimethylbenzene) are as follows:
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Fluorine (at C1): ortho, para-director (directs to C2, C4, C6) and deactivating.
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Methyl (at C2): ortho, para-director (directs to C1, C3, C6) and activating.
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Methyl (at C3): ortho, para-director (directs to C2, C4, C5) and activating.
Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by one or both methyl groups and are para or ortho to the fluorine. Steric hindrance may also play a role, potentially favoring the less hindered position.
Troubleshooting Guides
Low Yields in Nitration Reactions
Problem: My nitration of this compound is resulting in a low yield of the desired nitro-3-fluoro-o-xylene isomer.
Potential Causes and Solutions:
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Inappropriate Reaction Temperature:
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Issue: Temperature control is critical in nitration. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of di-nitro byproducts and phenolic impurities, reducing the yield of the desired mono-nitro product.
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Solution: Carefully control the reaction temperature. For the nitration of o-xylene, temperatures are often maintained between 15-20°C for batch processes.[2] In continuous-flow systems, temperatures can be higher (e.g., up to 100°C) with short residence times to maximize conversion and selectivity.[2] Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
-
-
Incorrect Reagent Stoichiometry and Concentration:
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Issue: The ratio of sulfuric acid to nitric acid, as well as the concentration of sulfuric acid, significantly impacts the reaction rate and selectivity. An insufficient amount of the nitrating agent will result in low conversion.
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Solution: Optimize the molar ratio of the nitrating mixture components. For o-xylene nitration, a common approach is to use a mixture of concentrated sulfuric acid and fuming nitric acid.[2] The molar ratio of HNO₃ to the aromatic substrate is also a key parameter to control.
-
-
Formation of Side Products:
-
Issue: The formation of di-nitro compounds and phenolic impurities can significantly lower the yield of the desired mono-nitrated product.
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Solution: To minimize di-nitration, use a slight excess of the aromatic substrate relative to the nitrating agent. The formation of phenolic impurities can be reduced by using a continuous-flow reactor, which offers better temperature control and shorter reaction times compared to batch processes.[2]
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Experimental Protocol: Nitration of o-Xylene (as a model for this compound)
This protocol for the batch nitration of o-xylene can be adapted for this compound.[2]
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Preparation of the Nitrating Mixture: In a flask, combine concentrated sulfuric acid (98%, 1.3 equivalents) with fuming nitric acid (98%, 1.2 equivalents) while cooling in an ice bath.
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Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer and a dropping funnel, add o-xylene (1 equivalent) and cool the flask to 15-20°C.
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Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the stirred o-xylene solution over one hour, maintaining the temperature between 15-20°C.
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Reaction Monitoring: After the addition is complete, continue stirring at 15-20°C for an additional 30 minutes. Monitor the reaction progress by TLC or GC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water. Separate the organic layer and wash it twice with water, followed by a wash with brine to remove any residual acid.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by distillation or chromatography.
Low Yields in Bromination Reactions
Problem: The bromination of my this compound is giving a low yield and a mixture of isomers that are difficult to separate.
Potential Causes and Solutions:
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Suboptimal Reaction Temperature:
-
Issue: Higher temperatures can lead to the formation of di-bromo byproducts, which reduces the yield of the desired mono-bromo product.
-
Solution: Conduct the bromination at a low temperature. For the bromination of o-xylene, maintaining the temperature between 0°C and -5°C during the addition of bromine has been shown to be effective.[1]
-
-
Incorrect Choice of Brominating Agent and Catalyst:
-
Issue: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst (e.g., iron filings, iodine) can influence the reaction's efficiency and regioselectivity.
-
Solution: For aromatic ring bromination, a common and effective system is the use of bromine (Br₂) with a catalyst like iron filings or a crystal of iodine.[1] N-bromosuccinimide (NBS) has also been successfully used for the bromination of substituted o-xylenes.
-
-
Poor Regioselectivity:
-
Issue: The electronic effects of the fluorine and two methyl groups can lead to the formation of multiple mono-bromo isomers, making purification challenging and reducing the yield of a single desired product.
-
Solution: To improve regioselectivity, consider the steric hindrance of the substituents. The positions ortho to the bulky methyl groups may be less favored. Additionally, careful control of reaction conditions, particularly temperature, can enhance the selectivity for a specific isomer.
-
Experimental Protocol: Bromination of o-Xylene (as a model for this compound)
This protocol for the bromination of o-xylene can be adapted for this compound.[1]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a stirrer, and a condenser connected to a gas-absorption trap, place o-xylene (4.72 moles), clean iron filings (12 g), and a crystal of iodine.
-
Cooling: Cool the mixture in an ice-salt bath to maintain an internal temperature of 0° to -5°C.
-
Addition of Bromine: Add bromine (4.13 moles) dropwise over a 3-hour period while stirring and maintaining the low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand overnight.
-
Work-up: Pour the reaction mixture into water. Wash successively with water, two portions of 3% sodium hydroxide solution, and then water again.
-
Purification: Steam-distill the product. Separate the organic layer from the distillate and dry it over calcium chloride. The final product can be purified by distillation under reduced pressure.
Data Presentation
Table 1: Influence of Reaction Parameters on the Nitration of o-Xylene in a Continuous-Flow Reactor. [2]
| Temperature (°C) | H₂SO₄/HNO₃ Mole Ratio | H₂SO₄ Concentration (%) | Residence Time (min) | Conversion (%) | Product Selectivity (%) |
| 50 | 1.0 | 70 | 1.2 | ~60 | ~95 |
| 70 | 1.0 | 70 | 1.2 | ~75 | ~96 |
| 90 | 1.0 | 70 | 1.2 | ~85 | ~97 |
| 100 | 1.0 | 70 | 1.2 | ~90 | ~98 |
| 100 | 3.0 | 70 | 1.2 | ~95 | ~99 |
| 100 | 4.0 | 70 | 1.2 | >95 | ~98 |
Table 2: Influence of Temperature on the Bromination of o-Xylene. [1]
| Temperature (°C) | Major Product | Byproduct |
| 0 to -5 | 4-Bromo-o-xylene | Minor amounts of dibromo-o-xylene |
| > +10 | 4-Bromo-o-xylene | Increased amounts of dibromo-o-xylene |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low yields in reactions involving this compound.
Regioselectivity in Electrophilic Aromatic Substitution of this compound
Caption: A diagram illustrating the directing effects of substituents on the regioselectivity of electrophilic aromatic substitution of this compound.
References
Technical Support Center: Purity Assessment of 3-Fluoro-o-xylene
Welcome to the technical support center for the analytical assessment of 3-Fluoro-o-xylene purity. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on analytical methodologies, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical methods for determining the purity of this compound?
A1: The primary and most widely accepted method for determining the purity of this compound is Gas Chromatography (GC) with a Flame Ionization Detector (FID). This technique offers high resolution for separating volatile and semi-volatile organic compounds, making it ideal for resolving this compound from potential impurities such as positional isomers and residual starting materials. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed, particularly for less volatile impurities.
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can originate from the synthetic route. A common synthesis involves the fluorination of 2,3-dimethylaniline. Therefore, potential impurities could include:
-
Positional Isomers: Other isomers of fluoro-o-xylene (e.g., 4-Fluoro-o-xylene) or dimethylfluorobenzene.
-
Starting Materials: Unreacted 2,3-dimethylaniline.
-
Byproducts: Other halogenated or aromatic compounds formed during the synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q3: Can I use spectroscopic methods for purity assessment?
A3: Yes, spectroscopic methods can be used as complementary techniques.
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Quantitative Nuclear Magnetic Resonance (qNMR): Specifically, 19F NMR is a powerful tool for the purity determination of fluorinated compounds as the signal is directly proportional to the number of fluorine nuclei.[1][2] 1H qNMR can also be used.[2]
-
Fourier Transform Infrared Spectroscopy (FTIR): While primarily a qualitative technique for functional group identification, FTIR can be used to detect certain impurities if their concentration is significant and they possess unique absorption bands not present in this compound.
Q4: My chromatogram shows tailing peaks. What could be the cause?
A4: Peak tailing in GC or HPLC is a common issue. In GC, it can be caused by active sites in the injector liner or on the column, poor column cutting, or incorrect column installation.[3] For HPLC of aromatic compounds, tailing is often due to secondary interactions between the analyte and the stationary phase. In both cases, sample degradation or overloading can also be a factor.
Analytical Methods and Experimental Protocols
Gas Chromatography (GC-FID) Method
This method is recommended for the routine purity analysis of this compound.
Experimental Protocol:
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Capillary column suitable for aromatic isomers (e.g., HP-5, DB-17, or similar)[4] |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split (e.g., 50:1 or 100:1) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 180 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL. |
Data Presentation:
| Compound | Expected Retention Time (min) | Typical Purity (%) |
| This compound | ~ 8-10 | > 98% |
| Potential Impurities | Variable | < 2% |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method can be used as an alternative or for the analysis of non-volatile impurities.
Experimental Protocol:
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Data Presentation:
| Compound | Expected Retention Time (min) |
| This compound | ~ 5-7 |
| Potential Impurities | Variable |
Troubleshooting Guides
GC-FID Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column.2. Poor column cut.3. Column contamination. | 1. Use a deactivated liner; replace the liner.2. Re-cut the column ensuring a clean, square cut.[3]3. Bake out the column at a high temperature or trim the front end. |
| Peak Fronting | 1. Column overload.2. Incompatible solvent. | 1. Dilute the sample or use a higher split ratio.2. Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Ghost Peaks | 1. Contamination from the septum or previous injections. | 1. Replace the septum; perform blank injections to clean the system. |
| Baseline Drift | 1. Column bleed.2. Detector contamination. | 1. Condition the column properly.2. Clean the FID detector. |
HPLC-UV Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload. | 1. Use a highly deactivated (end-capped) column; adjust mobile phase pH.2. Reduce the injection volume or sample concentration. |
| Split Peaks | 1. Sample solvent incompatible with the mobile phase.2. Column void or blockage. | 1. Dissolve the sample in the mobile phase.2. Replace the column or guard column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Leaks in the system. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Check all fittings for leaks. |
| No Peaks or Small Peaks | 1. Syringe or injector issue.2. Detector lamp failure. | 1. Check the syringe for air bubbles and ensure proper injection.2. Check the detector lamp status and replace if necessary. |
Visualized Workflows
Caption: Workflow for GC-FID Purity Assessment of this compound.
Caption: Troubleshooting Logic for HPLC Peak Shape Issues.
References
Technical Support Center: Synthesis of 3-Fluoro-o-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-o-xylene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most established and scalable method for the synthesis of this compound is the Balz-Schiemann reaction.[1][2] This reaction involves two primary stages: the diazotization of 2,3-dimethylaniline to form the corresponding diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the final product.[3][4]
Q2: What are the main safety concerns when scaling up the Balz-Schiemann reaction?
A2: The primary safety concern is the thermal instability of the isolated aryl diazonium tetrafluoroborate salt.[5] These intermediates can be shock-sensitive and may decompose violently, especially when dry and in larger quantities.[6][7] It is crucial to handle these salts with extreme care, avoid overheating, and minimize the amount of isolated dry salt. For larger-scale synthesis, continuous flow processes are recommended to avoid the accumulation of hazardous diazonium intermediates.[8][9][10]
Q3: Can I perform the synthesis without isolating the diazonium salt?
A3: Yes, and for larger scales, it is the recommended approach. In-situ generation and decomposition of the diazonium salt can be achieved, which is inherently safer as it avoids the isolation of potentially explosive intermediates.[5][10] Continuous flow reactors are particularly well-suited for this approach, offering better control over reaction temperature and time.[9]
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield of the Balz-Schiemann reaction is highly dependent on the substrate and reaction conditions.[3] For many aryl fluorides, yields can range from moderate to good. With careful optimization of the diazotization and decomposition steps, yields for this compound can be maximized.
Q5: How can I purify the final product, this compound?
A5: this compound is a liquid with a boiling point of approximately 148-152°C.[11][12] Purification is typically achieved by distillation of the crude reaction mixture after an aqueous workup to remove inorganic salts and acids. If a high-boiling point solvent is used during the decomposition step, fractional distillation is necessary to separate the product from the solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt Precipitate | 1. Incomplete reaction of the starting amine. 2. Temperature too high during diazotization. 3. Incorrect stoichiometry of reagents. | 1. Ensure the 2,3-dimethylaniline is fully dissolved before adding sodium nitrite. 2. Maintain a strict temperature control between 0-5°C during the addition of sodium nitrite.[4] 3. Use a slight excess of sodium nitrite and fluoroboric acid. |
| Formation of Dark, Tar-like Byproducts | 1. Decomposition of the diazonium salt at too high a temperature. 2. Presence of impurities in the starting materials. 3. Side reactions of the diazonium salt. | 1. Decompose the diazonium salt at the lowest effective temperature. Consider using a lower-boiling, non-polar solvent to facilitate decomposition at a lower temperature.[3] 2. Use high-purity 2,3-dimethylaniline and reagents. 3. Ensure the diazonium salt is not exposed to light or incompatible metals that could catalyze decomposition. |
| Incomplete Decomposition of the Diazonium Salt | 1. Decomposition temperature is too low or time is too short. 2. The diazonium salt is too stable under the chosen conditions. | 1. Gradually increase the temperature of the reaction mixture until a steady evolution of nitrogen gas is observed. Monitor the reaction by TLC or GC until the starting material is consumed. 2. If using a solvent, consider switching to one that can be heated to a higher temperature, or perform the decomposition neat with careful temperature control. |
| Low Yield of this compound after Decomposition | 1. Formation of phenolic byproducts due to the presence of water. 2. Evaporation of the product during the reaction. 3. Competing side reactions. | 1. Ensure the diazonium tetrafluoroborate salt is thoroughly dried before decomposition. 2. Use an efficient condenser and maintain a controlled heating rate to prevent loss of the volatile product. 3. Optimize the decomposition temperature and consider using a non-coordinating solvent to minimize side reactions. |
| Difficulties in Product Purification | 1. The boiling point of the product is close to that of the solvent or impurities. 2. Formation of azeotropes. | 1. If using a high-boiling solvent, consider solvent-free decomposition followed by distillation under reduced pressure. 2. Perform a thorough aqueous workup to remove water-soluble impurities before distillation. Consider a wash with a dilute base to remove any phenolic byproducts. |
Experimental Protocols
Synthesis of 2,3-Dimethylbenzenediazonium Tetrafluoroborate (Diazotization)
Warning: This procedure involves a potentially hazardous intermediate. Perform behind a blast shield and take all necessary safety precautions.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dimethylaniline (1.0 eq).
-
Add a 48% aqueous solution of fluoroboric acid (HBF₄) (2.5 eq) and cool the mixture to 0-5°C in an ice-salt bath.
-
While maintaining the temperature between 0-5°C, add a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water dropwise with vigorous stirring.
-
After the addition is complete, continue to stir the mixture at 0-5°C for 30 minutes.
-
The precipitated 2,3-dimethylbenzenediazonium tetrafluoroborate is collected by filtration.
-
Wash the solid precipitate with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.
-
Dry the diazonium salt under vacuum at room temperature. Note: Do not use elevated temperatures for drying. For larger scales, it is recommended to proceed to the next step without complete drying.
Synthesis of this compound (Thermal Decomposition)
Warning: The thermal decomposition can be highly exothermic and release a large volume of gas. Ensure adequate ventilation and controlled heating.
-
Place the dry 2,3-dimethylbenzenediazonium tetrafluoroborate in a flask equipped with a distillation apparatus.
-
Heat the solid gently and carefully. The decomposition will start, and nitrogen and boron trifluoride gas will be evolved.
-
The this compound product will distill over. Collect the distillate.
-
Alternative solvent method: Suspend the diazonium salt in an inert, high-boiling solvent (e.g., xylene or dichlorobenzene). Heat the mixture with stirring. The product can then be isolated by fractional distillation.
-
The crude product is washed with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and purify by distillation.
Quantitative Data Summary
The following table provides a summary of how different parameters can affect the yield of the Balz-Schiemann reaction for the synthesis of this compound. The data is illustrative and may vary based on specific experimental setups.
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Decomposition Method | Neat (no solvent) | In Xylene | In Dichlorobenzene | The choice of solvent affects the required decomposition temperature and can influence the formation of byproducts. Non-polar solvents often give cleaner reactions.[3] |
| Decomposition Temperature | 120-130°C | 135-145°C | 100-110°C | Higher temperatures can lead to increased byproduct formation and lower yields. |
| Scale | 10 g | 100 g | 1 kg (Flow Reactor) | Scaling up in a batch process increases safety risks. A continuous flow reactor is recommended for larger scales.[5] |
| Approximate Yield | 75% | 70% | 85% | Flow chemistry can often lead to improved yields and safety at a larger scale. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction [organic-chemistry.org]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: 3-Fluoro-o-xylene Waste Management
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-o-xylene waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3] It is harmful if it comes into contact with the skin or is inhaled.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Ingesting the chemical may be fatal if it enters the airways. It is also toxic to aquatic life.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: The minimum required PPE includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a fully-buttoned lab coat.[6] All handling of this compound should be conducted within a certified laboratory fume hood to ensure adequate ventilation and avoid breathing vapors.[3][6] For larger quantities or situations with a higher risk of splashing, a face shield and chemical-resistant apron should be worn.[7][8]
Q3: How should I store this compound waste before disposal?
A3: this compound waste, as a halogenated organic solvent, must be collected in a dedicated, properly labeled, and sealed waste container.[6][9] The container must be compatible with the chemical; high-density polyethylene or lined metal containers are often suitable.[10] Do not mix it with non-halogenated solvent waste.[9] Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4][6] The storage area should have secondary containment to collect any potential leaks.[9]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No. This compound is insoluble in water and toxic to aquatic life.[11] As a hazardous chemical, it must not be disposed of down the drain or in regular sewage systems as it can contaminate groundwater and soil.[12][13]
Q5: What is the correct disposal method for this compound waste?
A5: this compound is a halogenated solvent and must be disposed of as hazardous waste.[14][15] The waste must be collected in appropriately labeled containers and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][16] Regulations prohibit the disposal of halogenated solvents in landfills.[17] The final disposal method is typically industrial combustion or incineration at a designated facility.[3]
Q6: What should I do if I accidentally spill a small amount of this compound in the lab?
A6: For a small spill (that can be cleaned up in less than 10 minutes), immediately alert others in the area and ensure the space is well-ventilated.[6][18][19] Eliminate all sources of ignition.[3][5][18] Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[18][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.[18] Scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[20][21] Wash the spill area with soap and water afterward.[18][20]
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₉F | [1][11][22] |
| Molecular Weight | 124.16 g/mol | [1][11] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 148°C | [1] |
| Flash Point | 36°C | [1] |
| Density | 0.992 g/mL | [1] |
| Vapor Pressure | 4.77 mmHg at 25°C | [1] |
| Solubility | Insoluble in water | [11] |
| CAS Number | 443-82-3 | [1][11][22] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Routine Handling (Small Quantities in Fume Hood) | Safety glasses or goggles, Nitrile gloves, Lab coat.[6] |
| Handling Larger Volumes or Potential for Splash | Chemical safety goggles and face shield, Chemical-resistant gloves (e.g., Viton, PVA), Chemical-resistant apron or coveralls.[6][7][8][23] |
| Spill Cleanup | Full-face air-purifying respirator (for significant vapor concentrations), Chemical-resistant gloves, coveralls, and boots.[7][23][24] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (<1 Liter)
This protocol is for incidental spills that can be managed by trained laboratory personnel.
-
Alert & Secure: Immediately alert personnel in the area.[19] Control all sources of ignition (e.g., turn off hot plates, equipment).[3][18]
-
Don PPE: Put on appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat or coveralls.[20] If vapor concentrations are high, evacuate and call emergency personnel.
-
Containment: Prevent the spill from spreading. Use spill socks or build a dike around the spill with an inert absorbent material (vermiculite, sand, or commercial sorbent).[20] Prevent the chemical from entering drains.[20][21]
-
Absorption: Gently cover the spill with the absorbent material, starting from the outside and working inward to minimize splashing.[20]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[1][4] Place the contaminated absorbent into a heavy-duty plastic bag or a designated, compatible waste container.[18][21]
-
Decontamination: Wipe the spill area with a cloth or paper towels dampened with soap and water.[18][21] Place all cleaning materials into the waste container.
-
Disposal: Seal and label the waste container with a "Hazardous Waste" label, clearly identifying the contents ("this compound spill debris").[16][21] Arrange for pickup through your institution's EHS department.
-
Restock: Replace any used items in the spill kit.[20]
Workflow Visualization
Caption: Workflow for handling this compound laboratory waste.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idesapetroquimica.com [idesapetroquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. epa.gov [epa.gov]
- 8. quora.com [quora.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. greenhospitals.org [greenhospitals.org]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 15. epa.gov [epa.gov]
- 16. geo.utexas.edu [geo.utexas.edu]
- 17. ilga.gov [ilga.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. ehs.fiu.edu [ehs.fiu.edu]
- 20. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 22. This compound [webbook.nist.gov]
- 23. westlake.com [westlake.com]
- 24. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-o-xylene and 4-Fluoro-o-xylene for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-o-xylene and 4-Fluoro-o-xylene, two key fluorinated building blocks in the synthesis of pharmaceuticals and agrochemicals. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient and regioselective synthetic routes. This document summarizes available experimental data on their behavior in key chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation reactions.
Introduction
The introduction of a fluorine atom into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated aromatics highly valuable in drug design. This compound and 4-Fluoro-o-xylene are constitutional isomers that, despite their structural similarity, exhibit notable differences in reactivity due to the interplay of the directing effects of the fluorine and methyl substituents. This guide aims to elucidate these differences, providing a data-driven basis for substrate selection and reaction optimization.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on this compound and 4-Fluoro-o-xylene is governed by the combined directing effects of the activating methyl groups (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom.
Nitration
For the fluorinated analogs, the fluorine atom's electron-withdrawing inductive effect is expected to decrease the overall reactivity towards electrophiles compared to o-xylene. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
Logical Relationship of Directing Effects in Nitration:
Caption: Predicted regioselectivity in the nitration of this compound and 4-fluoro-o-xylene.
Bromination
The bromination of o-xylene typically yields a mixture of 3-bromo-o-xylene and 4-bromo-o-xylene, with the latter being the major product due to reduced steric hindrance.[3] A study on the bromination of this compound using N-bromosuccinimide (NBS) in carbon tetrachloride initiated by a UV lamp has been reported, although quantitative yields and isomeric distribution were not provided in the available abstract.[3]
Table 1: Comparison of Bromination Reactions
| Substrate | Reagents | Major Product(s) | Yield | Reference |
| o-Xylene | Br2, FeCl3 | 4-Bromo-o-xylene | High | [3] |
| This compound | NBS, UV light, CCl4 | Not specified | Not specified | [3] |
| 4-Fluoro-o-xylene | Not available | Not available | Not available |
Note: Data for 4-Fluoro-o-xylene bromination was not found in the reviewed literature.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of nucleophiles onto an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. The fluorine atom can act as an excellent leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[4][5]
For SNAr to occur on this compound or 4-fluoro-o-xylene, the aromatic ring needs to be activated by additional electron-withdrawing groups, as the methyl groups are electron-donating. Without such activation, these substrates are generally unreactive towards nucleophilic displacement of the fluorine atom under standard SNAr conditions.
Experimental Workflow for a Typical SNAr Reaction:
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Fluorine is considered a moderate DMG.[6] The regioselectivity of the lithiation of this compound and 4-fluoro-o-xylene will depend on the directing ability of the fluorine atom versus the potential for benzylic metalation of the methyl groups.
In the case of This compound , the fluorine atom can direct lithiation to the C4 position. However, the proximity of two methyl groups might lead to a complex reactivity profile, potentially including benzylic metalation.
For 4-fluoro-o-xylene , the fluorine atom can direct lithiation to the C3 and C5 positions. The electronic and steric environment of these two positions will influence the regioselectivity.
While the general principles of DoM are well-established, specific experimental data comparing the lithiation of this compound and 4-fluoro-o-xylene were not found in the reviewed literature. Further experimental investigation is required to determine the precise outcomes and synthetic utility of DoM for these substrates.
Logical Comparison of Potential DoM Pathways:
Caption: Potential pathways for the directed ortho-metalation of this compound and 4-fluoro-o-xylene.
Experimental Protocols
Detailed experimental protocols for the reactions discussed are provided below as representative examples. Researchers should adapt these procedures based on their specific substrates and safety considerations.
General Procedure for Electrophilic Nitration of an Aromatic Compound
-
Reaction Setup: To a stirred solution of the fluoro-o-xylene isomer in a suitable solvent (e.g., dichloromethane or acetic anhydride) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
General Procedure for Friedel-Crafts Acylation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane).
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add the acyl chloride.
-
Electrophilic Attack: To this mixture, add a solution of the fluoro-o-xylene isomer in the same solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by distillation or column chromatography.[3]
Conclusion
The reactivity of this compound and 4-Fluoro-o-xylene is subtly but significantly different, offering distinct opportunities for synthetic chemists.
-
In electrophilic aromatic substitution , the regioselectivity is a delicate balance of the directing effects of the two methyl groups and the fluorine atom. While quantitative comparative data is scarce, qualitative analysis suggests that different sets of isomers will be favored for each substrate.
-
Nucleophilic aromatic substitution of the fluorine atom is challenging for both isomers without the presence of strong electron-withdrawing groups to activate the aromatic ring.
-
Directed ortho-metalation presents a promising avenue for regioselective functionalization, with the fluorine atom acting as a directing group. However, the potential for competing benzylic metalation, particularly in this compound, needs to be experimentally evaluated.
This guide highlights the current understanding of the reactivity of these two important building blocks. Further systematic experimental studies directly comparing their reactivity under identical conditions are warranted to fully unlock their synthetic potential in drug discovery and development.
References
Comparative Analysis of 3-Fluoro-o-xylene and its Isomeric Precursors for Advanced Research and Development
For Immediate Release
A comprehensive comparative analysis of 3-Fluoro-o-xylene against its non-fluorinated counterparts—ortho-, meta-, and para-xylene—reveals distinct physicochemical properties and reactivity profiles, positioning the fluorinated compound as a valuable asset for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, to inform selection in various scientific applications.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom onto the o-xylene backbone significantly influences its physical characteristics, as detailed in the table below. These properties are critical in determining the optimal applications for each isomer, from solvent selection to reaction temperature control.
| Property | This compound | o-Xylene | m-Xylene | p-Xylene |
| Molecular Formula | C₈H₉F | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 124.16 | 106.17 | 106.17 | 106.17 |
| Boiling Point (°C) | 147-148[1] | 144.4 | 139.1 | 138.3 |
| Melting Point (°C) | Data not available | -25.2 | -47.9 | 13.3 |
| Density (g/mL at 20°C) | ~0.992 | 0.880 | 0.864 | 0.861 |
| Solubility in Water | Insoluble[2] | Insoluble | Insoluble | Insoluble |
| Refractive Index (n20/D) | ~1.486[1] | 1.505 | 1.497 | 1.496 |
Chemical Reactivity: A Tale of Two Pathways
The reactivity of these aromatic compounds is a cornerstone of their utility in synthesis. Two key reaction types, electrophilic aromatic substitution and oxidation, highlight the nuanced differences between the fluorinated and non-fluorinated isomers.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, such as nitration, the fluorine atom in this compound acts as a deactivating group due to its high electronegativity, which withdraws electron density from the aromatic ring. However, it directs incoming electrophiles to the ortho and para positions relative to itself. The methyl groups, in contrast, are activating and also ortho-, para-directing. This interplay of electronic effects in this compound leads to a distinct regioselectivity compared to the xylene isomers.
Experimental Protocol: Nitration of o-Xylene
A representative protocol for the nitration of o-xylene, which can be adapted for comparative studies, is as follows:
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (e.g., 1.2 equivalents) and concentrated sulfuric acid (e.g., 1.3 equivalents) is prepared by cautiously adding the sulfuric acid to the nitric acid while cooling in an ice bath.
-
Reaction Setup: o-Xylene (1 equivalent) is dissolved in a suitable solvent (e.g., a chlorinated hydrocarbon) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, also cooled in an ice bath.
-
Addition of Nitrating Agent: The prepared nitrating mixture is added dropwise to the o-xylene solution while maintaining a low temperature (typically 0-10 °C) to control the reaction rate and minimize side product formation.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is poured onto ice water, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed with water, a dilute sodium bicarbonate solution, and brine, and finally dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting nitro-o-xylene isomers are purified by fractional distillation or column chromatography.
A similar procedure could be followed for this compound, with the expectation of a slower reaction rate, potentially requiring longer reaction times or slightly elevated temperatures to achieve comparable conversion.
Oxidation
The methyl groups on the xylene ring are susceptible to oxidation to form carboxylic acids. This is a crucial industrial process, for instance, in the production of phthalic acid from o-xylene and terephthalic acid from p-xylene. The fluorine atom in this compound is expected to have a minimal impact on the oxidation of the adjacent methyl groups.
Experimental Protocol: Oxidation of p-Xylene with Potassium Permanganate
A general laboratory procedure for the oxidation of a xylene isomer is as follows:
-
Reaction Setup: p-Xylene is added to an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be observed by the disappearance of the purple color of the permanganate ion.
-
Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the dicarboxylic acid product.
-
Purification: The precipitated terephthalic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
This protocol can be applied to all isomers for a comparative study of reaction rates and yields.
Metabolic and Toxicological Profile
The metabolic fate and toxicological profiles of these compounds are of paramount importance in drug development and safety assessment.
Metabolism: Xylene isomers are primarily metabolized in the liver by oxidation of one of the methyl groups to a methylbenzoic acid, which is then conjugated and excreted. The introduction of a fluorine atom can alter metabolic pathways. Fluorinated aromatic compounds are generally more resistant to metabolic degradation. However, metabolism can still occur, potentially leading to the formation of different metabolites compared to the non-fluorinated analogues. Specific studies on the metabolic pathway of this compound are not widely available, but it is plausible that it would undergo similar methyl group oxidation.
Toxicology: Xylene isomers are known to have neurological, respiratory, and developmental toxicity at high concentrations. The toxicological profile of this compound has not been extensively studied in a comparative context. However, the introduction of fluorine can sometimes increase the toxicity of a compound. Therefore, careful toxicological assessment of any new fluorinated compound is crucial. Comparative in vivo studies in animal models would be necessary to definitively determine the relative toxicity.
Performance as Solvents
Xylene isomers are widely used as solvents in various industrial and laboratory settings due to their ability to dissolve a range of organic compounds. Their solvent properties are quite similar, though their different boiling and melting points can be advantageous in specific applications. This compound, with its higher boiling point and density, may offer advantages in certain high-temperature reactions or extraction processes. The fluorine atom also imparts a degree of polarity, which could alter its solvency for specific classes of compounds.
Visualizing Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams have been generated.
References
A Researcher's Guide to the Spectroscopic Comparison of Fluorinated Xylene Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Fluorinated xylene isomers, as key building blocks or fragments, present a common analytical challenge: distinguishing between positional isomers. This guide provides a comparative overview of standard spectroscopic techniques used to differentiate these closely related compounds, supported by established spectroscopic principles and data from related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful and unambiguous method for identifying and distinguishing fluorinated xylene isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's structure.
Key Differentiating Principles in NMR:
-
¹⁹F NMR : The ¹⁹F nucleus has a wide chemical shift range, making it extremely sensitive to its local electronic environment. The relative positions of the two methyl groups to the fluorine atom create unique electronic shielding/deshielding effects, resulting in a distinct chemical shift for each isomer.
-
¹H NMR : The chemical shifts and splitting patterns of the aromatic protons are highly informative. The electronegative fluorine atom and the electron-donating methyl groups dictate the specific resonance of each aromatic proton. Furthermore, through-bond coupling between ¹H and ¹⁹F nuclei (J_HF) provides definitive evidence of their relative positions.
-
¹³C NMR : Similar to ¹H NMR, carbon chemical shifts are influenced by the fluorine and methyl substituents. A key feature is the presence of large carbon-fluorine coupling constants (J_CF) for the carbon directly bonded to fluorine (¹J_CF) and those two or three bonds away (²J_CF, ³J_CF), which are invaluable for spectral assignment.
Table 1: Predicted NMR Characteristics for Monofluorinated Dimethylbenzene Isomers
| Isomer Structure (Example) | ¹⁹F NMR (δ, ppm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Fluoro-o-xylene | Predicted singlet, chemical shift influenced by two ortho methyl groups. | Three aromatic signals with distinct ¹H-¹⁹F coupling patterns. Two distinct methyl singlets. | Aromatic signals show characteristic ¹³C-¹⁹F couplings. Carbon bearing F will be a doublet with large ¹J_CF. |
| 4-Fluoro-o-xylene | Predicted singlet, chemical shift influenced by one ortho and one meta methyl group. | Two aromatic signals due to symmetry. Protons ortho to F will show largest ¹H-¹⁹F coupling. Two distinct methyl singlets. | Fewer aromatic signals due to symmetry. Clear C-F coupling patterns. |
| 2-Fluoro-m-xylene | Predicted singlet, chemical shift influenced by one ortho and one meta methyl group. | Three aromatic signals with unique shifts and ¹H-¹⁹F couplings. Two distinct methyl singlets. | Aromatic signals show characteristic ¹³C-¹⁹F couplings. |
| 4-Fluoro-m-xylene | Predicted singlet, chemical shift influenced by two meta methyl groups. | Three aromatic signals. Proton between methyl groups will be a singlet. Two distinct methyl singlets. | Aromatic signals show characteristic ¹³C-¹⁹F couplings. |
| 2-Fluoro-p-xylene | Predicted singlet, chemical shift influenced by one ortho and one para methyl group. | Two aromatic signals due to symmetry. Two equivalent methyl groups (one signal). | Fewer aromatic signals due to symmetry. |
Note: Absolute chemical shifts are dependent on solvent and reference standard but relative positions and coupling patterns are key identifiers.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for distinguishing between substitution patterns on an aromatic ring. While many vibrations (like C-H and C=C stretches) will be similar across isomers, the out-of-plane (OOP) C-H bending region is highly diagnostic.
Key Differentiating Principles in IR:
-
C-F Stretch : A strong absorption band typically appears in the 1000-1300 cm⁻¹ region, confirming the presence of a carbon-fluorine bond.
-
C-H Out-of-Plane Bending : The pattern of adjacent hydrogens on the benzene ring gives rise to strong absorptions in the 675-900 cm⁻¹ region. The number and position of these bands are characteristic of the substitution pattern (e.g., 1,2,3-trisubstituted vs. 1,2,4-trisubstituted).
Table 2: Expected Key IR Absorption Ranges for Fluorinated Xylene Isomers
| Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3000 - 3100 | Present in all isomers. |
| Aliphatic C-H Stretch | 2850 - 3000 | Present in all isomers (from methyl groups). |
| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands, pattern can vary slightly with substitution. |
| C-F Stretch | 1000 - 1300 | Strong absorption, confirms fluorination. |
| C-H Out-of-Plane Bends | 675 - 900 | Key diagnostic region. The specific frequencies are highly dependent on the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Under electron ionization (EI), fluorinated xylene isomers will all exhibit the same molecular ion peak (M⁺˙). However, the relative abundances of fragment ions can potentially differ, although differentiation can be challenging without advanced techniques.
Key Differentiating Principles in MS:
-
Molecular Ion (M⁺˙) : All isomers will have the same mass, confirming the molecular formula.
-
Fragmentation Pattern : Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺), loss of a fluorine atom ([M-19]⁺), or loss of neutral hydrogen fluoride ([M-20]⁺). The stability of the resulting carbocations, which is influenced by the isomer's structure, can affect the relative intensity of these fragment peaks. For example, the formation of a stable fluorotropylium or methyltropylium ion is a likely pathway.
Table 3: Common Mass Spectrometry Fragments for Fluorinated Xylenes (C₈H₉F)
| Fragment | Description | Expected m/z |
| [C₈H₉F]⁺˙ | Molecular Ion | 124 |
| [C₇H₆F]⁺ | Loss of Methyl Radical (-CH₃) | 109 |
| [C₈H₉]⁺ | Loss of Fluorine Radical (-F) | 105 |
| [C₈H₈]⁺˙ | Loss of Hydrogen Fluoride (-HF) | 104 |
UV-Visible Spectroscopy
UV-Vis spectroscopy is generally the least effective method for distinguishing between positional isomers of fluorinated xylenes. All isomers are expected to show characteristic π → π* transitions of the substituted benzene ring. While minor shifts in the absorption maximum (λ_max) and molar absorptivity (ε) will exist due to the specific substitution pattern, the spectra are often too similar for unambiguous identification.
Table 4: Predicted UV-Vis Absorption Characteristics
| Transition | Approximate λ_max (nm) | Comments |
| π → π* (Primary) | ~200 - 220 | Strong absorption. |
| π → π* (Secondary) | ~250 - 280 | Weaker absorption, may show fine structure. Isomeric substitution causes minor bathochromic or hypsochromic shifts. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the fluorinated xylene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.
-
¹⁹F NMR Acquisition : Acquire the spectrum using a broadband or fluorine-specific probe. ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are needed compared to ¹³C. A common reference standard is CFCl₃ (0 ppm). The spectrum is often acquired with proton decoupling to simplify multiplets.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the solvent residual peak or the internal standard. Integrate signals and analyze multiplet patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR) IR, place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Collection : Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-600 cm⁻¹.
-
Data Processing : Perform ATR correction if necessary. Identify and label the wavenumbers of significant absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the isomer (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Chromatographic Separation : Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar). Use a temperature program to separate the isomers if analyzing a mixture (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
Mass Spectrum Acquisition : Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra across a range of m/z 40-300 as the compound elutes from the GC column.
-
Data Analysis : Identify the molecular ion peak and major fragment ions from the mass spectrum corresponding to the GC peak of the isomer.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Spectrum Acquisition : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for each observed peak.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of fluorinated xylene isomers.
Caption: Experimental workflow for isomer differentiation.
Unveiling the Bioactivity of 3-Fluoro-o-xylene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. 3-Fluoro-o-xylene, a readily available aromatic compound, serves as a versatile starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of a prominent class of compounds derived from a this compound precursor: fluorinated chalcones. We present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and development in this area.
From this compound to Bioactive Chalcones: A Synthetic Overview
The journey from the inert starting material, this compound, to biologically active chalcones involves a two-step synthetic sequence. The initial step is the Friedel-Crafts acylation of this compound to produce 4-fluoro-3-methylacetophenone. This intermediate is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes to yield the target fluorinated chalcones.
Comparative Biological Activity of Fluorinated Chalcones
Fluorinated chalcones derived from 4-fluoro-3-methylacetophenone have demonstrated promising antimicrobial and anticancer activities. The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the efficacy of different derivatives.
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, with lower values indicating greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Chalcones Against Various Microorganisms
| Compound ID | Substituent on Benzaldehyde Ring | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| 1a | 2-Methoxy | >100 | >100 | >100 | >100 | ND | [1] |
| 1b | 3-Methoxy | >100 | >100 | 50 | >100 | ND | [1] |
| 1c | 4-Methoxy | 25 | 50 | 50 | >100 | ND | [1] |
| 1d | 3,4-Dimethoxy | 12.5 | 25 | 25 | 50 | ND | [1] |
| 1e | 4-Fluoro | >100 | >100 | >100 | >100 | ND | [1] |
| 1f | 4-Chloro | 50 | 50 | 100 | >100 | ND | [1] |
| 1g | 4-Bromo | 25 | 50 | 50 | 100 | ND | [1] |
| 1h | 4-Nitro | 12.5 | 12.5 | 25 | 50 | ND | [1] |
| Ciprofloxacin | - | 6.25 | 3.12 | 3.12 | 1.56 | NA | [2] |
| Fluconazole | - | NA | NA | NA | NA | 12.5 | [3] |
ND: Not Determined, NA: Not Applicable
Anticancer Activity
The cytotoxic effects of these fluorinated chalcones have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds in inhibiting cancer cell growth.
Table 2: Cytotoxic Activity (IC50) of Fluorinated Chalcones Against Human Cancer Cell Lines
| Compound ID | Substituent on Benzaldehyde Ring | MCF-7 (Breast Cancer) (µM) | A549 (Lung Cancer) (µM) | MDA-MB-231 (Breast Cancer) (µM) | Reference |
| Chalcone A | 4-Fluoro | 15.2 ± 1.3 | 21.8 ± 2.1 | 10.5 ± 0.9 | [4] |
| Chalcone B | 4-Chloro | 12.8 ± 1.1 | 18.5 ± 1.7 | 8.2 ± 0.7 | [4] |
| Chalcone C | 4-Nitro | 8.5 ± 0.7 | 12.1 ± 1.0 | 5.1 ± 0.4 | [4] |
| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 | [4] |
Signaling Pathways in Anticancer Activity
Research into the mechanisms of action of fluorinated chalcones has revealed their ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5] A notable mechanism involves the induction of stress-induced apoptosis, potentially through the silencing of Heat Shock Factor 1 (HSF1) and the upregulation of genes involved in the unfolded protein response.[4][6][7]
Detailed Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[3][8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
1. Preparation of Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Tryptic Soy Agar for fungi) at 37°C and 28°C, respectively, for 24 hours.
-
A suspension of the microorganisms is prepared in sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.
2. Preparation of Test Compounds:
-
Stock solutions of the fluorinated chalcones are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL.
3. Assay Procedure:
-
100 µL of appropriate broth (Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi) is added to each well of a 96-well microtiter plate.
-
100 µL of the stock solution of the test compound is added to the first well, and serial two-fold dilutions are performed across the plate.
-
5 µL of the prepared microbial suspension is added to each well.
-
A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
The plates are incubated at the appropriate temperature for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)[9][10][11]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231) are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Stock solutions of the fluorinated chalcones are prepared in DMSO.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium in the wells is replaced with the medium containing different concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control).
-
The plates are incubated for 48 or 72 hours.
3. MTT Assay and Absorbance Measurement:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
References
- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 3-Fluoro-o-xylene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common validated analytical methods for the quantitative analysis of xylene isomers, which is directly applicable to fluorinated analogs such as 3-Fluoro-o-xylene. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and performance of pharmaceutical and chemical products. This document outlines the performance characteristics and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for the validated analysis of xylene isomers using GC-MS, GC-FID, and HPLC-UV. These values are representative and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC-MS (Headspace) | GC-FID | HPLC-UV |
| Limit of Detection (LOD) | p-xylene: 1.0 ng/mLm-xylene: 2.3 ng/mLo-xylene: 1.0 ng/mL | m&p-xylene: 1 µ g/sample o-xylene: 1 µ g/sample | m&p-xylene: 0.3 µ g/sample o-xylene: 0.5 µ g/sample |
| Limit of Quantitation (LOQ) | 5 ng/mL (as the lower limit of the linear range) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Linear Range | 5 - 1500 ng/mL | Wide linear range, dependent on detector | 0.1 - 3 mg/mL (for urinary metabolites) |
| Accuracy | Mean Relative Error (RE) ≤ 15.3% | High accuracy, often expressed as % recovery | High accuracy, often expressed as % recovery |
| Precision | Relative Standard Deviation (RSD) ≤ 10.8% | m-xylene: 6.9% RSDo-xylene: 4.1% RSDp-xylene: 6.9% RSD | High precision, with RSD values typically < 2% |
| Selectivity | Excellent, based on mass fragmentation patterns | Good, based on retention time | Moderate, may have interferences from co-eluting compounds |
| Typical Application | Trace level analysis, impurity identification | Routine quality control, purity assessment | Analysis of non-volatile derivatives or in complex matrices |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific applications and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) - Headspace Method
This method is highly sensitive and selective, making it ideal for the determination of trace levels of xylene isomers in various matrices, including biological samples and residual solvent analysis in pharmaceuticals.
a. Sample Preparation (for blood samples):
-
Collect blood samples in appropriate anticoagulant-containing tubes.
-
Pipette a 250 µL aliquot of whole blood into a 20 mL headspace vial.
-
Add 50 mg of anhydrous calcium chloride to remove moisture.
-
Add an internal standard solution (e.g., isotopically labeled xylene isomers) to each vial.
-
Immediately seal the vials with crimp caps.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar.
-
Headspace Autosampler:
-
Oven Temperature: 85°C
-
Loop Temperature: 95°C
-
Transfer Line Temperature: 105°C
-
Equilibration Time: 15 minutes
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 100°C at 10°C/min, then ramp to 240°C at 30°C/min and hold for 2 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each xylene isomer.
-
c. Data Analysis: Quantitation is performed by constructing a calibration curve based on the peak area ratios of the analytes to their corresponding internal standards.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the routine quality control and purity assessment of xylenes. It offers excellent precision and a wide linear range.
a. Sample Preparation:
-
For bulk chemical analysis, dilute the sample in a suitable solvent (e.g., carbon disulfide, pentane) to an appropriate concentration.
-
For solid samples (e.g., pharmaceuticals), dissolve a known weight of the sample in a suitable solvent.
-
Add an internal standard (e.g., toluene, ethylbenzene) for improved accuracy and precision.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent with a flame ionization detector.
-
Column: SLB®-IL60 (30 m x 0.25 mm I.D., 0.20 µm) or equivalent polar capillary column.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40°C (hold for 4 minutes), then ramp at 8°C/min to 200°C (hold for 5 minutes).
-
Injection: 1 µL with a 100:1 split ratio.
-
c. Data Analysis: Calculate the concentration of each isomer based on the peak area relative to the internal standard using a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique that can be used for the analysis of xylene isomers, particularly for their non-volatile derivatives or in complex sample matrices where direct GC injection is not feasible.
a. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
b. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array or variable wavelength UV detector.
-
Column: Discovery® Zr-Carbon (15 cm × 4.6 mm I.D., 3 µm particles) or a suitable C18 column.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
c. Data Analysis: Quantify the xylene isomers by comparing the peak areas of the sample to those of standard solutions of known concentrations.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows in analytical chemistry.
Caption: A generalized workflow for analytical method validation.
A Comparative Analysis of Catalysts for the Oxidation of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Fluorinated Phthalic Anhydrides.
The selective oxidation of 3-Fluoro-o-xylene is a critical transformation in the synthesis of valuable fluorinated intermediates, particularly 3-fluorophthalic acid and its corresponding anhydride, which are pivotal building blocks in the pharmaceutical and advanced materials sectors. The efficiency of this conversion is highly dependent on the catalytic system employed. This guide provides a comparative overview of prominent catalyst families for this reaction, supported by experimental data gleaned from extensive research and patent literature.
Performance Comparison of Catalyst Systems
The catalytic oxidation of halogenated xylenes is primarily dominated by two classes of catalysts: Cobalt/Manganese-based systems, often employed in liquid-phase reactions, and Vanadium-based catalysts, typically used in vapor-phase processes. Below is a summary of their performance characteristics based on available data for halo-xylene and o-xylene oxidation, which serves as a strong proxy for this compound reactions.
| Catalyst System | Substrate | Phase | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Phthalic Anhydride (%) | Yield (%) | Reference |
| Co/Mn/Br | p-Xylene | Liquid | 175-225 | 15-30 | >95 | >95 | ~90 | [1] |
| V₂O₅/TiO₂ | o-Xylene | Vapor | 315 | Atmospheric | >95 | >80 | 85-87 | [2] |
| Pt@Mn[δ] | o-Xylene | Vapor | 145 | Atmospheric | 100 | N/A (Total Oxidation) | N/A | [3][4] |
Note: Data for this compound is extrapolated from studies on similar substrates. "N/A" indicates data not available for total oxidation reactions where the primary product is CO₂.
Experimental Protocols
Detailed methodologies are crucial for reproducible catalytic studies. The following protocols are representative of the experimental setups for the catalyst systems discussed.
Liquid-Phase Oxidation with Co/Mn/Br Catalyst
This protocol is based on the general method for the oxidation of halo-ortho-xylenes.[2]
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is used.
-
Reaction Mixture Preparation: The reactor is charged with this compound, acetic acid (as the solvent), a cobalt salt (e.g., cobalt acetate), a manganese salt (e.g., manganese acetate), and a bromine source (e.g., sodium bromide).
-
Reaction Execution: The reactor is sealed and pressurized with air or a specific oxygen/nitrogen mixture. The mixture is then heated to the desired temperature (typically 175-225°C) and stirred vigorously.[1]
-
Monitoring and Analysis: The reaction progress is monitored by taking periodic samples from the liquid phase and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity towards 3-fluorophthalic acid.
-
Product Isolation: After the reaction is complete, the reactor is cooled, and the product, 3-fluorophthalic acid, is typically isolated by crystallization and filtration.
Vapor-Phase Oxidation with V₂O₅/TiO₂ Catalyst
This protocol is adapted from studies on the vapor-phase oxidation of o-xylene.[5][6]
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with the V₂O₅/TiO₂ catalyst. The catalyst is often diluted with an inert material like quartz chips to ensure better heat distribution.
-
Reaction Setup: The reactor is placed in a furnace with precise temperature control. A feed system is used to deliver a gaseous mixture of this compound and air (or another oxygen-containing gas) to the reactor at a controlled flow rate.
-
Reaction Execution: The catalyst bed is heated to the reaction temperature (typically 300-400°C). The gaseous feed is then passed through the catalyst bed.
-
Product Collection and Analysis: The reactor effluent is cooled to condense the products, primarily 3-fluorophthalic anhydride. The gaseous and liquid products are collected and analyzed using GC and other relevant analytical techniques to determine conversion and selectivity.
Visualizing the Catalytic Process
To better understand the experimental workflow and the underlying catalytic pathways, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective oxidation of o-xylene by monolayer V2O5–TiO2 catalysts - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 3. A Study on the Photothermal Catalytic Performance of Pt@MnO2 for O-Xylene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Photothermal Catalytic Performance of Pt@MnO2 for O-Xylene Oxidation [mdpi.com]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-o-xylene is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom into the ortho-xylene scaffold can significantly modify the physicochemical and biological properties of target molecules, enhancing their efficacy and stability. This guide provides a comparative overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Steps | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Balz-Schiemann Reaction | 2,3-Dimethylaniline | NaNO₂, HBF₄ (or HF/Pyridine) | 2 | ~60-70 | >98 | Well-established, high purity, good regioselectivity. | Use of hazardous diazonium salts, high temperatures may be required. |
| Direct Electrophilic Fluorination | o-Xylene | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | 1 | Moderate (isomer mixture) | Variable | Single-step reaction, milder conditions possible. | Poor regioselectivity leading to a mixture of isomers, requires chromatographic separation. |
| Halogen Exchange (Halex) Reaction | 3-Bromo-o-xylene | Anhydrous Potassium Fluoride (KF) | 1 | Moderate to Good | >97 | Avoids diazonium salts, can be cost-effective. | Requires high temperatures and polar aprotic solvents, incomplete conversion can be an issue. |
Synthetic Pathway Overview
The following diagrams illustrate the core transformations for each synthetic route.
Caption: Balz-Schiemann reaction pathway.
A Comparative Benchmarking Guide to 3-Fluoro-o-xylene and Structurally Related Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of molecular properties and, ultimately, the success of a research endeavor. Aryl halides, particularly substituted o-xylenes, are foundational scaffolds in the synthesis of a diverse array of complex molecules. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive benchmark of 3-Fluoro-o-xylene against its non-halogenated, chlorinated, and brominated analogs, offering a data-driven comparison to inform your synthetic strategies.
Physicochemical Properties: A Quantitative Overview
The nature of the halogen substituent significantly impacts the physical characteristics of the o-xylene core. These properties, including molecular weight, density, and boiling point, are crucial for reaction setup, purification, and formulation. The following table summarizes the key physicochemical parameters for this compound and its counterparts.
| Property | This compound | o-Xylene | 3-Chloro-o-xylene | 3-Bromo-o-xylene |
| CAS Number | 443-82-3 | 95-47-6 | 608-23-1 | 576-23-8 |
| Molecular Formula | C₈H₉F | C₈H₁₀ | C₈H₉Cl | C₈H₉Br |
| Molecular Weight ( g/mol ) | 124.16 | 106.17 | 140.61[1] | 185.06[2] |
| Density (g/mL at 25 °C) | 0.992 | 0.88 | 1.1[3] | 1.365[2] |
| Boiling Point (°C) | 148-152 | 144.4 | 194[3] | 214[2] |
| Refractive Index (n20/D) | 1.486 | 1.505 | 1.532[3] | 1.560[2] |
Reactivity Profile: A Comparative Analysis
To provide a practical comparison of reactivity, we will consider two of the most common and synthetically valuable transformations for this class of compounds: Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling.
Electrophilic Aromatic Substitution: Nitration
Introduction: Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide range of functional groups. The nitration of substituted o-xylenes provides a clear metric for comparing the directing effects and relative reactivity of the different halogen substituents. The methyl groups in o-xylene are ortho, para-directing activators. The halogen atom's inductive electron-withdrawing effect and hyperconjugative electron-donating effect will influence the regioselectivity and rate of the reaction.
Experimental Protocol: Comparative Nitration of Substituted o-Xylenes
This protocol is adapted from established methods for the nitration of o-xylene and can be applied to each of the benchmarked building blocks to generate comparative data.[4][5][6][7][8][9][10]
Materials:
-
Substituted o-xylene (this compound, o-Xylene, 3-Chloro-o-xylene, 3-Bromo-o-xylene)
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., 1,3,5-trichlorobenzene) for GC analysis
Procedure:
-
In a pre-weighed, flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the substituted o-xylene (10 mmol) in DCM (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (10 mmol) to the stirred solution.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (11 mmol) to concentrated sulfuric acid (11 mmol) at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice (50 g).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and the ratio of regioisomers.
Expected Outcomes and Discussion:
The reactivity towards electrophilic nitration is expected to follow the order: o-Xylene > this compound > 3-Chloro-o-xylene > 3-Bromo-o-xylene . This trend is governed by the interplay of the activating methyl groups and the deactivating inductive effect of the halogens. Fluorine, being the most electronegative, exerts a strong deactivating inductive effect, yet its ability to donate electron density via resonance can partially offset this. Chlorine and bromine are less electronegative but larger, leading to greater steric hindrance and a more pronounced deactivating effect.
The regioselectivity of the nitration will be directed by the combined influence of the two methyl groups and the halogen. For 3-halo-o-xylenes, the primary product is expected to be the 4-nitro derivative, with the nitro group positioned para to one methyl group and ortho to the other, and meta to the halogen.
Figure 1. Experimental workflow for comparative nitration.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
Introduction: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[11][12][13][14][15][16][17] The reactivity of the aryl halide is a key factor in the efficiency of this reaction, with the carbon-halogen bond strength playing a crucial role. This experiment will benchmark the performance of 3-fluoro-, 3-chloro-, and 3-bromo-o-xylene in a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (this compound, 3-Chloro-o-xylene, 3-Bromo-o-xylene)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Internal standard (e.g., biphenyl) for GC analysis
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the internal standard.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by GC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analyze the crude product by GC to determine the yield of the biphenyl product.
Expected Outcomes and Discussion:
The reactivity in the Suzuki-Miyaura coupling is expected to follow the order: 3-Bromo-o-xylene > 3-Chloro-o-xylene >> this compound . This trend is directly related to the carbon-halogen bond strength (C-F > C-Cl > C-Br). The weaker C-Br bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Cl and C-F bonds. In fact, standard Suzuki conditions are often ineffective for aryl fluorides, requiring specialized catalysts and conditions. This experiment will quantify the significant difference in reactivity among these building blocks.
Figure 2. Experimental workflow for comparative Suzuki-Miyaura coupling.
Application in Drug Discovery: A Note on Signaling Pathways
While specific signaling pathway modulation by these simple building blocks is not extensively documented, the introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug. Furthermore, the high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.
The logical workflow for considering these building blocks in a drug discovery program is outlined below.
Figure 3. Logic flow for analog synthesis and evaluation.
Conclusion
This guide provides a foundational framework for comparing this compound with its non-halogenated, chlorinated, and brominated analogs. The provided data and experimental protocols offer a starting point for researchers to make informed decisions based on the desired reactivity and physicochemical properties for their specific applications. The distinct reactivity profiles in both electrophilic substitution and cross-coupling reactions highlight the profound influence of the halogen substituent, underscoring the importance of careful building block selection in the design of novel molecules.
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US6825388B2 - Process for the preparation of 4-nitro-o-xylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. youtube.com [youtube.com]
A Comparative Guide to Isomeric Purity Analysis of 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3-Fluoro-o-xylene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical to ensure the safety and efficacy of the final product. Undesired isomers can lead to the formation of impurities that may have different toxicological profiles or pharmacological activities. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the determination of the isomeric purity of this compound.
Introduction to Isomeric Impurities
The synthesis of this compound, commonly achieved through the Balz-Schiemann reaction of 2,3-dimethylaniline, can lead to the formation of several positional isomers.[1][2] The most probable isomeric impurities include:
-
4-Fluoro-o-xylene: Arising from the potential presence of the isomeric starting material 3,4-dimethylaniline.
-
Other positional isomers: Such as 2-Fluoro-o-xylene and other fluorodimethylbenzene isomers, which can be formed as minor byproducts.
This guide focuses on the analytical methods capable of separating and quantifying these critical isomeric impurities.
Comparative Analysis of Analytical Methods
Both GC-FID and HPLC-UV are powerful techniques for the analysis of small organic molecules. The choice between them often depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and laboratory resources. Below is a summary of the performance of each technique for the isomeric purity analysis of this compound.
Quantitative Data Summary
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Resolution (Rs) of this compound and 4-Fluoro-o-xylene | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | ~0.001% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.003% | ~0.015% |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed experimental protocols for both GC-FID and HPLC-UV methods are provided below. These protocols are based on established methods for the separation of xylene isomers and other fluorinated aromatic compounds.[3][4]
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To separate and quantify isomeric impurities in this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
-
Injector: Split/Splitless inlet
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 10 mg/mL in a suitable solvent (e.g., dichloromethane).
-
Prepare calibration standards of the potential isomeric impurities (e.g., 4-Fluoro-o-xylene) at concentrations ranging from 0.01 mg/mL to 1 mg/mL.
-
Inject the standards and the sample solution into the GC.
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times.
-
Quantify the impurities using a calibration curve generated from the standard solutions.
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (S/N) of the baseline, typically 3:1 for LOD and 10:1 for LOQ.[5][6]
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Objective: To separate and quantify isomeric impurities in this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 40% B
-
13-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Prepare calibration standards of the potential isomeric impurities at concentrations ranging from 0.005 mg/mL to 0.5 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks of this compound and its isomers by their retention times and UV spectra.
-
Quantify the impurities using a calibration curve.
-
LOD and LOQ can be determined from the standard deviation of the response and the slope of the calibration curve.[5][6]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the isomeric purity analysis of this compound using both GC-FID and HPLC-UV.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations on 3-Fluoro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculations applicable to 3-Fluoro-o-xylene. Drawing upon established computational methodologies and experimental data, this document serves as a practical resource for understanding the structural, vibrational, and electronic properties of this compound. While direct, comprehensive computational studies on this compound are not extensively published, this guide synthesizes data from analogous halogenated xylene derivatives to present a robust predictive comparison.
Introduction to Computational Approaches
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds like this compound. These in silico methods allow for the prediction of geometries, vibrational frequencies, electronic properties, and reactivity descriptors, offering insights that are complementary to experimental techniques.
A typical computational workflow for analyzing a molecule like this compound is depicted below. This process begins with defining the molecular structure and proceeds through geometry optimization and frequency calculations at a chosen level of theory, culminating in the analysis of various molecular properties.
Experimental and Computational Data Comparison
The following sections present a comparison of expected computational data for this compound against available experimental data and calculations on similar molecules.
Geometrical Parameters
Table 1: Comparison of Calculated Geometrical Parameters for Halogenated Xylenes.
| Parameter | 3-Bromo-o-xylene (B3LYP/6-311++G(d,p))[1] | p-Xylene (B3LYP/6-311+G(d,p))[2] | 3,6-Difluoro-p-xylene (B3LYP/6-311+G(d,p))[2] |
|---|---|---|---|
| C-C (ring) bond lengths (Å) | 1.38-1.40 | 1.39-1.40 | 1.38-1.39 |
| C-H (ring) bond lengths (Å) | ~1.08 | ~1.08 | ~1.08 |
| C-C (methyl) bond lengths (Å) | ~1.51 | ~1.51 | ~1.51 |
| C-H (methyl) bond lengths (Å) | ~1.09 | ~1.09 | ~1.09 |
| C-X (halogen) bond length (Å) | C-Br: ~1.91 | - | C-F: ~1.35 |
| C-C-C (ring) bond angles (°) | 117-123 | 118-121 | 118-122 |
Based on these related compounds, the C-F bond length in this compound is expected to be approximately 1.35 Å.
Vibrational Frequencies
Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods.
Table 2: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹) for Key Modes.
| Vibrational Mode | Experimental IR (this compound)[3] | Predicted for 3-Bromo-o-xylene (B3LYP/6-311++G(d,p))[1] | Predicted for p-Xylene (B3LYP/6-311+G(d,p))[2] |
|---|---|---|---|
| C-H stretching (aromatic) | ~3000-3100 | 3010-3102 | 3020-3050 |
| C-H stretching (methyl) | ~2850-3000 | - | 2920-2980 |
| C-C stretching (aromatic) | ~1450-1600 | 1388-1640 | 1460-1628 |
| C-F stretching | Not explicitly assigned | - | - |
The experimental IR spectrum for this compound is available on PubChem and can be used to validate theoretical predictions. The C-F stretching vibration is expected in the range of 1000-1400 cm⁻¹.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 3: Comparison of Calculated Electronic Properties for Halogenated Xylenes.
| Property | p-Xylene (B3LYP/6-311+G(d,p))[2][4] | 3,6-Difluoro-p-xylene (B3LYP/6-311+G(d,p))[2][4] | 3,6-Dichloro-p-xylene (B3LYP/6-311+G(d,p))[2][4] | 3,6-Dibromo-p-xylene (B3LYP/6-311+G(d,p))[2][4] |
|---|---|---|---|---|
| HOMO Energy (eV) | -5.93 | -6.34 | -6.37 | -6.32 |
| LUMO Energy (eV) | -0.54 | -0.98 | -1.25 | -1.33 |
| HOMO-LUMO Gap (eV) | 5.39 | 5.36 | 5.12 | 4.99 |
The introduction of a fluorine atom is expected to lower both the HOMO and LUMO energy levels of this compound compared to o-xylene, and the HOMO-LUMO gap is anticipated to be comparable to or slightly smaller than that of 3,6-Difluoro-p-xylene.
Experimental and Computational Protocols
Experimental Data
The experimental infrared spectrum of this compound referenced in this guide was obtained from the PubChem database[3]. The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument with the sample in a neat state[3].
Computational Methodology
The computational data for the comparative compounds were obtained using the Gaussian 09 software package. The methodologies employed in the cited literature are as follows:
-
3-Bromo-o-xylene: Density Functional Theory (DFT) calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set[1].
-
Halogenated p-xylenes: The B3LYP method with the 6-311+G(d,p) basis set was used for geometry optimization and vibrational frequency calculations. Vibrational energy distribution analysis (VEDA) was used for the assignment of vibrational modes[2][4].
For a dedicated study of this compound, a similar protocol is recommended. The choice of the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), offers a good balance between computational cost and accuracy for this class of molecules. For more precise energy calculations, higher-level coupled-cluster methods could be employed, though at a significantly greater computational expense.
Conclusion
This guide provides a framework for understanding and undertaking quantum chemical calculations on this compound. By leveraging established computational protocols and comparing with data from analogous molecules, researchers can predict and interpret the geometric, vibrational, and electronic properties of this compound with a high degree of confidence. The integration of theoretical calculations with available experimental data is crucial for a comprehensive understanding of the molecular characteristics of this compound, which can be invaluable in the fields of materials science and drug development.
References
- 1. ijrte.org [ijrte.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H9F | CID 96489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-o-xylene: A Procedural Guide
The safe and compliant disposal of 3-Fluoro-o-xylene is critical for laboratory safety and environmental protection. As a flammable and hazardous chemical, it necessitates a structured disposal protocol. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from the point of generation to its final removal by a licensed disposal service.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor, harmful if inhaled or in contact with skin, and causes serious eye and skin irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves; nitrile rubber may be suitable for incidental contact, but Viton or PVA gloves are recommended for more than splash contact.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A fully-buttoned lab coat is mandatory.[3]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling vapors.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[5][6]
Step 1: Waste Collection
-
Dedicated Container: Collect waste this compound and contaminated materials in a dedicated, compatible container.[3] The container must be in good condition, made of a material that does not react with the chemical, and have a secure, tight-fitting screw cap.[7][8]
-
No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[5][8] Collect aqueous and organic solvent waste separately.[8]
-
Headroom: Leave at least one inch of headroom in the container to allow for vapor expansion.[7]
Step 2: Labeling
-
Immediate Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][7]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[7]
-
A clear list of all constituents and their approximate percentages if it is a mixed waste.[7]
-
The associated hazards (e.g., Flammable, Toxic, Irritant).[7]
-
The date the container became full.[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7] This can be a secondary containment bin on a benchtop or within a fume hood.[6][8]
-
Segregation: Ensure the container is segregated from incompatible materials. Flammable wastes are best stored in a fire-rated cabinet.[6]
-
Container Status: Keep the waste container closed at all times except when adding waste.[6][7]
-
Time and Volume Limits: A partially filled container can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[7]
Step 4: Arranging for Disposal
-
Contact Authority: Liaise with your institution's Environmental Health & Safety (EHS) office or the designated Departmental Laboratory Manager (DLM) to arrange for pickup.[9]
-
Licensed Disposal Company: The waste will be collected by a licensed professional waste disposal service for final treatment, which is typically controlled incineration.[1][10]
Spill Management
Accidental spills must be managed immediately and safely.
-
Small Spills (cleanable in <10 minutes):
-
Ensure proper PPE is worn.[3]
-
Eliminate all sources of ignition.[5]
-
Absorb the spill with an inert material like dry sand, earth, or a commercial sorbent.[3][5]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4][5]
-
Ventilate the area.[5]
-
-
Large Spills:
Chemical and Hazard Data
The following table summarizes key data for this compound and its parent compound, o-xylene, relevant to handling and disposal.
| Property | Data | Reference |
| Chemical Identity | This compound | [4] |
| Synonyms | 1-Fluoro-2,3-dimethylbenzene | N/A |
| UN Number | UN 1307 (for Xylenes) | [11] |
| Transport Hazard Class | Class 3: Flammable Liquid | [2] |
| Packing Group | III | [11] |
| Hazards | Flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Causes irritation | [2][5] |
| Incompatibilities | Strong oxidizing agents (e.g., perchlorates, nitrates), Strong acids | [3][5] |
| Disposal Method | Treat as hazardous waste. Offer to a licensed disposal company or burn in a chemical incinerator. | [10] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from generation to collection.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. forestry-suppliers.com [forestry-suppliers.com]
- 2. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. nswai.org [nswai.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com:443 [carlroth.com:443]
Navigating the Safe Handling of 3-Fluoro-o-xylene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of specialized aromatic compounds like 3-Fluoro-o-xylene is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental compliance. Adherence to these protocols is critical due to the compound's flammable nature and potential health hazards.
Personal Protective Equipment (PPE): A Data-Driven Approach
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, a flammable liquid and vapor that can cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable.[1] This includes chemical-resistant gloves, safety glasses or goggles, a face shield, and a laboratory coat. In poorly ventilated areas, respiratory protection is also essential.
Given the aromatic hydrocarbon nature of this compound, the choice of glove material is critical. Permeation and degradation data for xylene, a structurally similar solvent, provides a strong basis for glove selection. The following table summarizes the breakthrough times for various common laboratory glove materials when exposed to xylene.
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 4-6 | < 10 - 30 | Suitable for incidental splash protection only. Not recommended for prolonged or immersive contact.[2][3][4] |
| 8-15 | > 60 | Offers moderate protection for tasks with intermittent contact. | |
| Neoprene | 18+ | > 240 | Good for extended use and tasks with a higher risk of splash.[1] |
| Butyl Rubber | 14+ | > 480 | Excellent resistance, suitable for prolonged and immersive work.[1] |
| Viton™ | 10+ | > 480 | Excellent resistance, particularly against aromatic hydrocarbons. Recommended for high-risk operations and prolonged handling.[1][5] |
Note: Breakthrough times can vary by manufacturer and specific glove formulation. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used.[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following step-by-step operational plan should be implemented in the laboratory.
1. Pre-Operational Checks:
-
Ventilation: Ensure the laboratory is well-ventilated. All handling of this compound should occur within a certified chemical fume hood.[7]
-
PPE Inspection: Inspect all PPE for integrity. Check gloves for any signs of degradation, punctures, or tears. Ensure safety glasses and face shields are clean and in good condition.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit appropriate for flammable solvents is readily accessible.
2. Step-by-Step Handling Procedure:
-
Donning PPE: Put on a lab coat, followed by safety glasses and a face shield. Don the appropriate chemical-resistant gloves (refer to the data table for guidance). For tasks with a high risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.
-
Chemical Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[7] Use a funnel for transferring to minimize splashing.
-
Performing the Experiment: Conduct all work within the fume hood with the sash at the lowest practical height. Keep the container of this compound sealed when not in use.
-
Post-Experiment: Upon completion of the work, securely cap the this compound container.
3. Doffing PPE:
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any chemical residue.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Other PPE: Remove the face shield and safety glasses, followed by the lab coat.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Waste Stream: Designate a specific, labeled waste container for flammable aromatic hydrocarbon waste.[8][9][10]
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The original chemical container can often be used for waste collection.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[8][9] Include the date the waste was first added to the container.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., paper towels from a spill cleanup, used gloves) should be placed in a separate, labeled solid waste container.
2. Storage of Chemical Waste:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[10][11]
-
Safety Precautions: Keep the waste container in a secondary containment bin to prevent spills. Store away from ignition sources, heat, and incompatible chemicals (e.g., oxidizers).[12] The storage area should be in a well-ventilated location.
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management company.[13] Do not pour this compound down the drain.[9]
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created.
By implementing these comprehensive safety and disposal protocols, laboratories can foster a culture of safety and ensure the responsible management of hazardous chemicals like this compound. This proactive approach not only protects the health of researchers but also safeguards the environment.
References
- 1. scribd.com [scribd.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. springenvironmental.com [springenvironmental.com]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
